1-Boc-3-Carbamoylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSDOSONODDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453066 | |
| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-24-6 | |
| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Boc-3-Carbamoylpiperazine (CAS: 112257-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-carbamoylpiperazine, with CAS number 112257-24-6, is a functionalized piperazine derivative. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens and a carbamoyl (carboxamide) group at the 3-position makes it a valuable building block in medicinal chemistry. This guide provides a summary of its known properties, a generalized synthetic approach, and its potential applications, particularly in the field of targeted protein degradation.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source(s) |
| CAS Number | 112257-24-6 | N/A |
| Molecular Formula | C₁₀H₁₉N₃O₃ | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Boiling Point | 404.3 ± 40.0 °C (Predicted) | N/A |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) | N/A |
| Purity | ≥98% | N/A |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | N/A |
Synthesis and Purification
A plausible synthetic route would likely involve two key steps:
-
Boc Protection: Selective protection of one of the nitrogen atoms of a suitable piperazine precursor, such as piperazine-2-carboxamide, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent like dichloromethane or a biphasic system, often in the presence of a base to neutralize the resulting acid.
-
Amidation: Alternatively, if starting from a precursor like 4-Boc-piperazine-2-carboxylic acid, the synthesis would involve the amidation of the carboxylic acid group. This can be achieved using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and an ammonia source.
Generalized Experimental Protocol for Amidation:
-
Activation: The carboxylic acid precursor (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM). A coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) are added, and the mixture is stirred at room temperature to form the activated ester.
-
Amination: An ammonia source (e.g., ammonia solution or an ammonium salt) is then added to the reaction mixture.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove reagents and byproducts. The crude product is then purified using techniques such as flash column chromatography or recrystallization.
Applications in Drug Discovery: A Protein Degrader Building Block
This compound is categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs: A Mechanism for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The piperazine scaffold is a common component of PROTAC linkers.[3] The carbamoyl group of this compound can serve as a handle for further chemical modification and attachment to either the POI ligand or the E3 ligase ligand. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be used to extend the linker or attach to another part of the PROTAC molecule.
Due to a lack of specific examples in the scientific literature of PROTACs synthesized using this compound, a detailed signaling pathway or experimental workflow diagram cannot be provided at this time.
Logical Relationships in PROTAC Synthesis
The following diagram illustrates the general logical relationship in the synthesis of a PROTAC where a piperazine-based building block like this compound could be utilized.
Caption: Logical workflow for PROTAC synthesis utilizing a piperazine building block.
Conclusion
This compound is a promising building block for medicinal chemistry, particularly for the development of PROTACs. Its bifunctional nature allows for its incorporation into the linker region of these targeted protein degraders. While detailed experimental protocols for its synthesis and specific applications are not yet widely published, its structural features suggest a straightforward utility in the construction of complex, biologically active molecules. Further research and publication will likely elucidate its specific roles and advantages in the rapidly evolving field of targeted protein degradation.
References
Technical Guide: 1-Boc-3-Carbamoylpiperazine in Targeted Protein Degradation
This technical guide provides an in-depth overview of 1-Boc-3-carbamoylpiperazine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document covers the molecule's fundamental properties, detailed experimental protocols for its synthesis and application, and visual representations of its role in biological pathways and experimental workflows.
Core Molecular Data
This compound, also known as tert-butyl 3-carbamoylpiperazine-1-carboxylate, is a heterobifunctional molecule utilized as a linker component in the synthesis of PROTACs. Its chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
Role in Targeted Protein Degradation
This compound serves as a versatile building block for the linker element in PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The piperazine moiety in the linker can enhance solubility and provide a degree of conformational rigidity to the PROTAC molecule, which is crucial for the effective formation of a ternary complex between the target protein and an E3 ubiquitin ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein of interest (POI). The PROTAC molecule acts as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, starting from 1-Boc-piperazine-3-carboxylic acid.
Materials:
-
1-Boc-piperazine-3-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-piperazine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (1.5 equivalents) followed by the dropwise addition of DIPEA (3 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Experimental Workflow: PROTAC Synthesis and Evaluation
This workflow outlines the general steps for incorporating this compound into a PROTAC and subsequently evaluating its biological activity.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Protocol: Western Blot for Protein Degradation
Materials:
-
Cell line expressing the protein of interest (POI)
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the synthesized PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of POI degradation at different PROTAC concentrations.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Boc-3-Carbamoylpiperazine
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 1-Boc-3-carbamoylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry. The methodologies and data presented herein are foundational for the characterization and quality control of this and structurally related compounds.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 112257-24-6, has a molecular formula of C₁₀H₁₉N₃O₃ and a molecular weight of 229.28 g/mol .[1] As a derivative of piperazine, a core scaffold in many pharmaceuticals, the precise determination of its three-dimensional structure is critical for understanding its chemical properties and potential biological activity. This guide outlines the standard analytical techniques and experimental protocols for its comprehensive structural characterization.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, this section details the expected data based on the analysis of closely related N-Boc protected piperazine derivatives.
Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | br s | 1H | -CONH₂ (Amide Proton) |
| ~5.5-6.0 | br s | 1H | -CONH₂ (Amide Proton) |
| ~4.0-4.2 | m | 1H | H-3 |
| ~3.8-4.0 | m | 2H | H-2eq, H-6eq |
| ~3.0-3.2 | m | 2H | H-2ax, H-6ax |
| ~2.8-3.0 | m | 2H | H-5 |
| ~1.7 | br s | 1H | NH |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), m (multiplet), and br s (broad singlet).
Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carbamoyl) |
| ~155 | C=O (Boc) |
| ~80 | -C(CH₃)₃ (Boc group) |
| ~50-55 | C-3 |
| ~45-50 | C-2, C-6 |
| ~40-45 | C-5 |
| 28.4 | -C(CH₃)₃ (Boc group) |
Table 3: Expected Mass Spectrometry Data
| Technique | Mode | Expected m/z | Fragment |
| Electrospray Ionization (ESI) | Positive | 230.14 [M+H]⁺ | Protonated Molecular Ion |
| 174.12 [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc | ||
| 130.09 [M-Boc+H]⁺ | Loss of Boc group |
Table 4: Expected FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H Stretch (Amide and NH) |
| ~2975, 2870 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Boc Carbonyl) |
| ~1650 | Strong | C=O Stretch (Amide I Band) |
| ~1550 | Medium | N-H Bend (Amide II Band) |
| ~1160 | Strong | C-O Stretch (Boc) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for the structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good ionization and minimize fragmentation if only the molecular ion is desired, or to induce fragmentation for structural analysis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
-
Workflow and Logical Relationships
The structural elucidation of a novel or synthesized compound like this compound follows a logical workflow to ensure its identity and purity.
Conclusion
The structural elucidation of this compound is a critical step in its development for potential applications in medicinal chemistry. By employing a suite of standard analytical techniques including NMR, MS, and FT-IR, a comprehensive and unambiguous determination of its molecular structure can be achieved. The methodologies and expected data presented in this guide provide a solid framework for the characterization of this and other related piperazine derivatives, ensuring the quality and reproducibility of future research and development endeavors.
References
The Strategic Role of 1-Boc-3-Carbamoylpiperazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 1-Boc-3-carbamoylpiperazine in drug discovery. It is intended to serve as a comprehensive resource for researchers leveraging this key building block in the design and synthesis of next-generation therapeutics.
Physicochemical Properties and Structural Features
The unique arrangement of functional groups in this compound dictates its utility in drug design. The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the N1 nitrogen, preventing its participation in undesired side reactions while allowing for selective deprotection under acidic conditions to reveal a secondary amine for further functionalization.
The carbamoyl moiety at the 3-position is a key feature, offering several advantages:
-
Hydrogen Bonding: The amide functionality is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues within the binding sites of target proteins.[3]
-
Structural Rigidity: The presence of the carbamoyl group can introduce a degree of conformational constraint to the piperazine ring, which can be advantageous for optimizing binding affinity and selectivity.
-
Metabolic Stability: Amide bonds are generally more resistant to metabolic degradation compared to esters, potentially leading to improved pharmacokinetic profiles.[4]
A summary of the key physicochemical properties of the closely related (R)-1-Boc-3-methylpiperazine is provided in the table below as an estimation for this compound.
| Property | Value | Reference |
| Molecular Weight | ~229.28 g/mol | N/A |
| Molecular Formula | C10H19N3O3 | N/A |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| LogP (Predicted) | ~0.5 | Calculated |
| Topological Polar Surface Area (TPSA) | 89.9 Ų | Calculated |
Synthesis of this compound
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate
A common precursor, N-Boc-3-cyanopiperidine, can be synthesized from the corresponding amide, tert-butyl 3-carbamoylpiperidine-1-carboxylate. To a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.38 mmol) in anhydrous dichloromethane (20 mL) is added triethylamine (3.1 mL, 21.9 mmol). The mixture is cooled to 0 °C, and trifluoroacetic anhydride (2.0 mL, 13.1 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-cyanopiperidine-1-carboxylate.[5][6]
Step 2: Conversion to this compound (Hypothetical)
The synthesis would then proceed by analogy to piperidine chemistry, with the introduction of the second nitrogen atom into the ring, followed by hydrolysis of the nitrile to the carbamoyl group. Due to the complexity of such a ring expansion and functional group transformation, a more direct route starting from a piperazine precursor is likely employed in industrial settings, though specific protocols are proprietary.
Applications in Medicinal Chemistry
This compound is a valuable building block for constructing libraries of compounds for screening against various therapeutic targets. Its bifunctional nature allows for diverse derivatization at both the N4-position (after Boc deprotection) and potentially through modification of the carbamoyl group.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The piperazine scaffold is a common feature in many potent and selective DPP-4 inhibitors.[7][8] The carbamoyl group of this compound can mimic the interactions of the peptide substrate with the active site of the DPP-4 enzyme.
Below is a table of representative DPP-4 inhibitors containing a piperazine or similar cyclic amine scaffold, illustrating the typical potency of such compounds.
| Compound | Target | IC50 (nM) | Reference |
| Sitagliptin | DPP-4 | 18 | [9] |
| Vildagliptin | DPP-4 | 62 | [9] |
| Piperazine Sulfonamide Derivative (1a) | DPP-4 | >10,000 (22.6% inhibition at 100 µM) | [10][11] |
| Piperazine Sulfonamide Derivative (1c) | DPP-4 | >10,000 (19.8% inhibition at 100 µM) | [10][11] |
Note: The data for piperazine sulfonamide derivatives indicates lower potency, highlighting the importance of specific substitutions for achieving high affinity.
Kinase Inhibitors
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The piperazine moiety is frequently incorporated into kinase inhibitors to engage with the ATP-binding site. The carbamoyl group of this compound can form key hydrogen bonds with the hinge region of the kinase.[12][13]
The following table presents examples of kinase inhibitors containing piperazine or piperidine amide moieties and their corresponding inhibitory activities.
| Compound | Target | IC50 (µM) | Reference |
| JNK Inhibitor 4g | JNK3 | 0.04 | [12] |
| JNK Inhibitor 4g | JNK1 | 0.02 | [12] |
| EGFR Inhibitor 18i | EGFR | 0.0423 | [14] |
| ALK Inhibitor (Example) | ALK | Not specified | [15] |
Experimental and Logical Workflows
The utilization of this compound in a drug discovery campaign typically follows a structured workflow, from initial library synthesis to lead optimization.
References
- 1. Page loading... [guidechem.com]
- 2. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 6. N-Boc-3-Cyanopiperidine CAS#: 91419-53-3 [m.chemicalbook.com]
- 7. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation [hrcak.srce.hr]
- 12. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
The Strategic Integration of 1-Boc-3-Carbamoylpiperazine in the Architecture of Targeted Protein Degraders: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the degrader. This technical guide delves into the utility of 1-Boc-3-carbamoylpiperazine as a sophisticated building block for PROTAC linker synthesis, offering a strategic advantage in the development of next-generation protein degraders.
The Emerging Role of Rigidified Linkers in PROTAC Design
The linker in a PROTAC molecule is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] While flexible linkers like polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for the incorporation of rigid structural motifs. Saturated heterocycles, such as piperazine, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation.[1] The piperazine moiety, in particular, has been shown to enhance the solubility and metabolic stability of PROTACs.[2][3]
The this compound building block offers a unique combination of features. The Boc-protected nitrogen at the 1-position provides a handle for orthogonal synthesis, allowing for controlled, stepwise assembly of the PROTAC. The carbamoyl group at the 3-position introduces a polar functional group that can engage in hydrogen bonding interactions within the ternary complex, potentially enhancing its stability. Furthermore, the inherent rigidity of the piperazine ring can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ubiquitination and subsequent degradation of the target protein.[1]
Physicochemical Properties and Quantitative Analysis
The physicochemical properties of the linker can significantly impact the overall characteristics of the PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) profile. The inclusion of a piperazine ring can influence the pKa of the molecule, which in turn affects its solubility and cell permeability.[2][4] The carbamoyl group further modulates the polarity and hydrogen bonding capacity of the linker.
While specific quantitative data for PROTACs containing the this compound moiety is not extensively available in publicly accessible literature, the following table summarizes representative data for BRD4-targeting PROTACs with piperazine-containing linkers to illustrate the impact of linker composition on degradation activity.[1]
| Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Piperazine-Alkyl Chain | 15 | >95 |
| PROTAC B | Piperazine-PEG Chain | 8 | >98 |
| PROTAC C | Piperazine-Aromatic | 25 | 90 |
Note: This data is illustrative and sourced from studies on piperazine-containing PROTACs to demonstrate the typical performance metrics. Specific values will vary depending on the target protein, E3 ligase, and the overall structure of the PROTAC.
Experimental Protocols
The synthesis of a PROTAC incorporating the this compound building block typically involves standard amide bond formation reactions. The following is a generalized protocol for the coupling of a carboxylic acid-functionalized E3 ligase ligand to the deprotected piperazine nitrogen.
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 volumes).
-
Add TFA (2-3 volumes) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine.
Protocol 2: Amide Coupling with an E3 Ligase Ligand
Materials:
-
Deprotected 3-carbamoylpiperazine (from Protocol 1)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected 3-carbamoylpiperazine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to obtain the desired PROTAC intermediate.
Mandatory Visualizations
To conceptualize the role of this compound in PROTAC development, the following diagrams illustrate the general principles and workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound represents a valuable and strategic building block in the medicinal chemist's toolbox for the design of sophisticated protein degraders. Its inherent rigidity, potential to enhance physicochemical properties, and the presence of a functional handle for directed interactions within the ternary complex make it an attractive component for linker design. Further exploration and characterization of PROTACs incorporating this moiety will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
N-Boc Protected Piperazine Scaffolds: A Technical Guide for Drug Discovery
Introduction
N-Boc protected piperazine, chemically known as tert-butyl piperazine-1-carboxylate, is a cornerstone building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure features a piperazine ring, a prevalent scaffold in numerous FDA-approved drugs, with one of the nitrogen atoms shielded by a tert-butyloxycarbonyl (Boc) protecting group.[1][2] This mono-protection strategy is pivotal, enabling selective functionalization at the unprotected secondary amine. This directed reactivity makes N-Boc-piperazine an indispensable intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1] The piperazine moiety itself is highly valued in drug design for its ability to enhance physicochemical properties such as aqueous solubility and bioavailability.[2][3] This guide provides an in-depth overview of N-Boc protected piperazine scaffolds, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of N-Boc-piperazine is fundamental for its effective use in synthesis. The following tables summarize key quantitative data for this versatile compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [4] |
| Molecular Weight | 186.251 g/mol | [4][5] |
| Appearance | White to yellowish crystalline substance | [4][5] |
| Melting Point | 47-49 °C | [4] |
| Boiling Point | 258 °C at 760 mmHg | [4][5] |
| Density | 1.03 g/cm³ | [4][5] |
| Flash Point | 109.8 °C | [4][5] |
| Refractive Index | 1.467 | [4] |
| CAS Number | 57260-71-6 | [4] |
| Purity (Typical) | ≥98% | [4] |
| Storage Conditions | Refrigerated, dry, and in a well-closed container | [4][5] |
Synthesis of N-Boc Piperazine
The selective mono-protection of piperazine is a critical step in harnessing its synthetic utility. Several methods exist for the preparation of N-Boc-piperazine, with the most common approach involving the reaction of piperazine with di-tert-butyl carbonate. An innovative approach has also been developed to improve efficiency and reduce costs.
Conventional Synthesis:
A prevalent method involves the direct reaction of anhydrous piperazine with di-tert-butyl carbonate.[6] While effective, this can lead to the formation of the di-protected byproduct, necessitating extensive purification and potentially lowering the yield of the desired mono-protected product.[6] A modification to this approach involves the initial formation of a salt by reacting piperazine with an acid, which enhances the selectivity of the N-protection step.[6]
Innovative Synthesis via Diethanolamine:
A more recent and efficient three-step synthesis utilizes diethanolamine as the starting material.[7] This method involves chlorination, Boc protection, and subsequent aminolysis and cyclization to yield N-Boc piperazine.[7] This approach is advantageous due to the use of readily available starting materials, mild reaction conditions, and its suitability for industrial-scale production.[7]
Key Applications in Drug Discovery
The unique structural attributes of N-Boc-piperazine make it a versatile scaffold in the generation of diverse molecular libraries for high-throughput screening and as a key component in the synthesis of targeted therapeutics.
Parallel and Solid-Phase Synthesis
N-Boc-piperazine is extensively used in parallel synthesis to create large libraries of compounds for drug discovery programs.[2] The Boc group allows for the selective functionalization of the free secondary amine, and its subsequent removal under acidic conditions permits further diversification.[2] This scaffold is particularly well-suited for:
-
Multicomponent Reactions (MCRs): In reactions like the Ugi reaction, N-Boc-piperazine can serve as the amine component, facilitating the rapid assembly of complex and highly substituted piperazine derivatives in a single step.[2]
-
Solid-Phase Synthesis: N-Boc-piperazine can be tethered to a solid support, which simplifies the purification process to simple washing steps and allows for the use of excess reagents to drive reactions to completion.[2] This is highly amenable to automated parallel synthesis.[2]
Role in Biologically Active Molecules
The piperazine ring is a privileged scaffold found in a multitude of approved drugs, and N-Boc-piperazine serves as a critical intermediate in their synthesis.[2] Piperazine-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, and antiviral properties.[8] For instance, N-Boc-piperazine derivatives are integral to the synthesis of compounds targeting dual D2 and 5-HT1A receptors, which are relevant in the treatment of psychiatric disorders.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures involving N-Boc protected piperazine scaffolds.
Protocol 1: N-Alkylation of N-Boc-Piperazine
This protocol describes a general procedure for the alkylation of the unprotected secondary amine of N-Boc-piperazine.
Materials:
-
N-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-piperazine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.1 to 1.5 equivalents) to the solution.
-
Slowly add the alkyl halide (1.0 to 1.2 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be gently heated if necessary.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkyl-N'-Boc-piperazine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard and effective method for the removal of the Boc protecting group under acidic conditions.[9]
Materials:
-
N-substituted-N'-Boc-piperazine derivative
-
Anhydrous Dichloromethane (DCM)[9]
-
Trifluoroacetic acid (TFA)[9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]
-
Brine (saturated aqueous NaCl solution)[9]
-
Anhydrous sodium sulfate (Na₂SO₄)[9]
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.[9]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[10]
-
Remove the ice bath and allow the reaction to warm to room temperature.[9]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[9]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[9]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[9]
-
Extract the aqueous layer with DCM (three times the volume of the aqueous layer).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[9]
Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative method for Boc deprotection, often resulting in the precipitation of the hydrochloride salt of the product.[9]
Materials:
-
N-substituted-N'-Boc-piperazine derivative
-
Anhydrous solvent (e.g., methanol, ethyl acetate, or dioxane)[9]
-
Diethyl ether (for precipitation)[9]
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.[9]
-
Add the 4M HCl in dioxane solution (3-10 equivalents) to the stirred solution at room temperature.[9][10]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[9][10] Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[9]
Diagrams and Workflows
Visual representations of synthetic pathways and experimental workflows are crucial for understanding the application of N-Boc protected piperazine scaffolds.
Caption: General synthetic workflow for the preparation of mono-substituted piperazines.
Caption: Experimental workflow for the deprotection of N-Boc-piperazine using TFA.
Caption: Arylpiperazine drugs acting on D2 and 5-HT1A receptor signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. innospk.com [innospk.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 8. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its unique combination of physicochemical properties—including its basicity, conformational rigidity, and capacity for hydrogen bonding—renders it a "privileged scaffold."[2] This guide provides a comprehensive technical overview of the biological significance of the piperazine moiety in drug design. It delves into its impact on the pharmacological activity across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. Quantitative data on drug-target interactions and pharmacokinetics are presented, alongside detailed experimental protocols for the synthesis and evaluation of piperazine-containing compounds. Furthermore, key signaling pathways modulated by these drugs are visualized to provide a deeper understanding of their mechanisms of action.
Introduction: The Physicochemical Advantages of the Piperazine Core
The prevalence of the piperazine ring in numerous blockbuster drugs is not coincidental.[1] Its utility stems from a unique set of structural and chemical attributes that medicinal chemists leverage to optimize drug candidates.
-
Basicity and pKa: Piperazine is a dibasic compound with two pKa values, typically around 9.73 and 5.35.[3] This allows the molecule to exist in different protonation states at physiological pH, which is crucial for modulating solubility, cell permeability, and interaction with biological targets. The ability to form salts often enhances aqueous solubility and aids in formulation.[4]
-
Structural Rigidity and Conformation: The piperazine ring typically adopts a stable chair conformation. This rigidity helps to pre-organize the substituents in a defined spatial orientation, which can reduce the entropic penalty upon binding to a target protein, thereby increasing binding affinity.[5][6]
-
Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, while N-H groups in unsubstituted or monosubstituted piperazines can act as hydrogen bond donors. These interactions are fundamental to high-affinity drug-receptor binding.[5]
-
Versatile Synthetic Handle: The secondary amine nature of the piperazine nitrogens allows for straightforward and versatile derivatization, enabling the exploration of structure-activity relationships (SAR).[7] Chemists can readily attach various aryl, alkyl, or acyl groups to modulate a compound's pharmacological and pharmacokinetic profile.[7]
The combination of these features allows the piperazine moiety to improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as oral bioavailability and metabolic stability, making it a highly attractive component in drug design.[5][6]
Table 1: Physicochemical Properties of Piperazine
| Property | Value | Reference(s) |
| Formula | C₄H₁₀N₂ | [1] |
| pKa₁ | 5.35 (at 25 °C) | [3] |
| pKa₂ | 9.73 (at 25 °C) | [3] |
| Solubility in Water | Freely Soluble | [3] |
The Role of Piperazine in Drug Design
The piperazine moiety can play several distinct roles within a drug's molecular architecture. Its function is highly dependent on the overall structure of the molecule and the therapeutic target.
Caption: Logical relationships of the piperazine moiety's roles in drug design.
-
Central Scaffold: In many drugs, the piperazine ring serves as a central hub from which other essential pharmacophoric groups are appended. This is common in antipsychotics and kinase inhibitors.[8][9]
-
Linker: It frequently functions as a linker connecting two distinct molecular fragments that bind to different pockets of a target protein. Its defined length and conformational properties are advantageous in this role.
-
Pharmacophore: The piperazine ring itself can be a key part of the pharmacophore, directly interacting with amino acid residues in the target's active site. This is particularly true in CNS drugs where the protonated nitrogen can form a crucial ionic bond with an acidic residue (e.g., aspartate in aminergic GPCRs).[7]
Therapeutic Applications and Mechanisms of Action
The versatility of the piperazine scaffold is demonstrated by its presence in drugs across a wide range of therapeutic categories.
Anticancer Agents
Piperazine is a key component in numerous targeted cancer therapies, particularly kinase inhibitors. It often serves to link the hinge-binding region of the inhibitor to a solvent-exposed region, where substitutions can be made to improve selectivity and physicochemical properties.[10]
Case Study: Imatinib (Gleevec)
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It targets the Bcr-Abl fusion protein, c-Kit, and PDGFRA. The N-methylpiperazine group in imatinib is critical for its activity; it enhances solubility and occupies a specific pocket in the ATP-binding site, contributing to the drug's high affinity and selectivity.[11]
Caption: Mechanism of action of Imatinib in the Bcr-Abl signaling pathway.[11][12]
Table 2: Activity of Selected Piperazine-Containing Anticancer Agents
| Drug | Target(s) | Cell Line | Activity (IC₅₀) | Reference(s) |
| Imatinib | Bcr-Abl, c-Kit, PDGFRA | - | >0.5 µg/mL (for kinase inhibition) | [3] |
| Compound 32 (Celastrol Deriv.) | Hsp90-Cdc37 | MCF-7, Panc-1, A549 | 1.01–1.12 µM | [13] |
| Compound 40 (Bergenin Deriv.) | - | HeLa, A-549 | 1.33 µM, 1.86 µM | [13] |
| Compound 41 (Flavonoid Deriv.) | VEGFR2 | - | 0.35 µM | [13] |
| Compound 110 (Indole Deriv.) | - | HUH-7, MCF-7 | 3.42 µM, 2.92 µM | [14] |
Central Nervous System (CNS) Agents
The piperazine scaffold is exceptionally prominent in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[7] The basic nitrogen of the piperazine ring is often crucial for interacting with a conserved aspartate residue in the transmembrane domain 3 of aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[7][15]
Antipsychotics: Atypical antipsychotics such as aripiprazole, clozapine, olanzapine, and ziprasidone all contain a piperazine moiety.[1] Their complex pharmacology arises from their varying affinities for multiple receptors, including dopamine (D₂) and serotonin (5-HT₂ₐ, 5-HT₁ₐ) receptors. The piperazine group connects an aryl group (e.g., dichlorophenyl in aripiprazole) to a larger, often rigid, part of the molecule, positioning them correctly within the receptor binding pockets.
Caption: Antipsychotic drug interaction with the postsynaptic D2 receptor pathway.[5][16]
Anxiolytics: Drugs like buspirone and gepirone are partial agonists at the 5-HT₁ₐ receptor.[17][18] The piperazine ring is a key structural feature, linking a pyrimidinyl group to a spirodecanedione moiety in buspirone. This structure is essential for its specific interaction with the 5-HT₁ₐ receptor.
Caption: Anxiolytic (e.g., Buspirone) action at pre- and postsynaptic 5-HT1A receptors.[9]
Table 3: Receptor Binding Affinities (Kᵢ, nM) of Piperazine-Containing CNS Drugs
| Drug | Class | D₂ | 5-HT₁ₐ | 5-HT₂ₐ | Reference(s) |
| Aripiprazole | Antipsychotic | 0.34 | 1.7 | 3.4 | [1][3] |
| Clozapine | Antipsychotic | 125 | - | 9.5 (M1) | [1][6] |
| Olanzapine | Antipsychotic | 11 | - | 4 | [1] |
| Ziprasidone | Antipsychotic | 4.8 | 3.4 | 0.4 | [1][7] |
| Buspirone | Anxiolytic | 1,210 | 14 | 138 | [16][18] |
| Gepirone | Anxiolytic | >10,000 | 2.6 | 3,630 | [18] |
| Lower Kᵢ values indicate higher binding affinity. |
Other Therapeutic Areas
-
Anthelmintics: Piperazine was one of the earliest anthelmintic agents, working by causing paralysis in parasites through agonist effects on inhibitory GABA receptors, leading to their expulsion.[3]
-
Antivirals: Several antiviral agents incorporate the piperazine scaffold. For instance, it is present in drugs developed to inhibit SARS-CoV-2 proteases.[18]
-
Antimicrobials: The piperazine moiety is found in antibiotics like ciprofloxacin, contributing to the molecule's overall physicochemical and pharmacokinetic properties.[1]
Pharmacokinetics of Piperazine-Containing Drugs
The piperazine ring significantly influences the pharmacokinetic profile of a drug. Its basicity and polarity generally lead to good aqueous solubility and can be tuned to balance permeability for oral absorption.
Table 4: Pharmacokinetic Parameters of Key Piperazine Drugs
| Drug | Parameter | Value | Reference(s) |
| Imatinib | Bioavailability (oral) | 98% | [3] |
| t₁/₂ (elimination) | ~18-20 hours | [3][17] | |
| Cₘₐₓ (at 400mg) | 2.6 ± 0.8 µg/mL | [3] | |
| Metabolism | Primarily CYP3A4/3A5 | [3] | |
| Sildenafil | Bioavailability (oral) | 41% | |
| t₁/₂ (elimination) | ~3-4 hours | ||
| Effect of Food | Delays tₘₐₓ by ~1 hr, reduces Cₘₐₓ by ~29% | ||
| Metabolism | Primarily CYP3A4 (major), CYP2C9 (minor) | ||
| Buspirone | Bioavailability (oral) | ~3.9% (high first-pass metabolism) | [16] |
| t₁/₂ (elimination) | ~2-3 hours | [9] | |
| Protein Binding | ~86% | [9] | |
| Metabolism | Primarily CYP3A4 | [9] |
Experimental Protocols
This section provides generalized methodologies for key experiments relevant to the synthesis and evaluation of piperazine-containing drugs.
General Protocol for Synthesis of N-Arylpiperazines
This protocol describes a common method for synthesizing the 1-arylpiperazine scaffold via nucleophilic aromatic substitution.
Objective: To synthesize an N-arylpiperazine derivative from an activated aryl halide and piperazine.
Materials:
-
Activated aryl halide (e.g., 1-fluoro-2-nitrobenzene)
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
To a round-bottomed flask under a nitrogen atmosphere, add the activated aryl halide (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the aryl halide.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-arylpiperazine product.
Protocol for In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a common high-throughput method to determine the IC₅₀ of a piperazine-containing kinase inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. brain-health.co [brain-health.co]
- 4. The Importance of Serotonin-Dopamine Interactions in the Action of Clozapine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the novel antipsychotic ziprasidone with clozapine and olanzapine: inhibition of dorsal raphe cell firing and the role of 5-HT1A receptor activation [pubmed.ncbi.nlm.nih.gov]
- 8. Aripiprazole - Wikipedia [en.wikipedia.org]
- 9. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stork: The importance of serotonin-dopamine interactions in the action of clozapine [storkapp.me]
- 13. Buspirone - Wikipedia [en.wikipedia.org]
- 14. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real Psychiatry: Buspirone and Gepirone [real-psychiatry.blogspot.com]
- 16. benchchem.com [benchchem.com]
- 17. psychscenehub.com [psychscenehub.com]
- 18. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Quality Control of 1-Boc-3-Carbamoylpiperazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides crucial information for researchers and drug development professionals on the commercial sourcing of 1-Boc-3-carbamoylpiperazine, a key building block in the synthesis of various pharmaceutical agents. This document outlines commercially available suppliers, provides a comparative analysis of product specifications, and details experimental protocols for in-house quality verification. Furthermore, it includes a plausible synthetic route for this compound, offering a comprehensive resource for its utilization in research and development.
Commercial Availability of this compound and its Enantiomer
This compound is available from a range of chemical suppliers in both its racemic and enantiomerically pure forms. The choice between the racemic mixture and a specific enantiomer is critical and depends on the stereochemical requirements of the target molecule. Below is a summary of suppliers and their product specifications to aid in the selection process.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| For Racemic or Unspecified this compound | ||||
| Fluorochem | This compound | 112257-24-6 | Not Specified | 250 mg, 1 g, 5 g, 10 g, 25 g |
| CP Lab Chemicals | This compound | 112257-24-6 | min 98% | 100 mg[1] |
| ChemScene | tert-butyl 3-carbamoylpiperazine-1-carboxylate | 112257-24-6 | ≥97% | Not Specified[2] |
| 1st Scientific | This compound | 112257-24-6 | 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g[3] |
| Ambeed | This compound | 112257-24-6 | 98% | 100 mg[4] |
| For (S)-1-Boc-3-Carbamoylpiperazine | ||||
| Lead Sciences | (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate | 170164-47-3 | 95% | Not Specified[5] |
Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Adapted from similar transformations)
This protocol is a general guideline and may require optimization.
Step 1: Boc Protection of the Piperazine Ester
-
To a solution of the piperazine-2-carboxylic acid ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperazine ester.
Step 2: Amidation of the Ester
-
Dissolve the crude N-Boc protected piperazine ester in a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Quality Control of Commercially Supplied this compound
It is imperative for researchers to verify the identity and purity of commercially supplied starting materials. The following workflow outlines a standard procedure for the quality control of this compound.
Experimental Protocols: Quality Control
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound.
-
Method:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analyze the spectrum for characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (a series of multiplets), and the carbamoyl protons (two broad singlets). The chemical shifts and coupling patterns should be consistent with the expected structure.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Method:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient, for example, starting with a high percentage of water (with 0.1% trifluoroacetic acid or formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Method:
-
Utilize an HPLC system coupled to a mass spectrometer.
-
Employ similar chromatographic conditions as for the HPLC purity analysis.
-
The mass spectrometer should be set to detect the expected molecular ion, which would be [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct). For this compound (C₁₀H₁₉N₃O₃, MW = 229.28), the expected [M+H]⁺ would be approximately m/z 230.15.
-
By following this guide, researchers and drug development professionals can confidently source high-quality this compound and verify its integrity before use in their critical research endeavors.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
- 5. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 1-Boc-3-Carbamoylpiperazine in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and intermediates like 1-Boc-3-carbamoylpiperazine is a cornerstone of successful formulation and process development. This technical guide provides an in-depth overview of the expected solubility of this compound in various organic solvents, based on the behavior of structurally similar compounds. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility, ensuring a robust and reproducible approach for laboratory application.
The solubility of a compound is a critical physicochemical property that influences its bioavailability, dissolution rate, and ease of handling in synthetic and formulation processes.[1] this compound, a piperazine derivative with a tert-butyloxycarbonyl (Boc) protecting group, possesses both polar (carbamoyl group, piperazine nitrogens) and nonpolar (Boc group) moieties. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The principle of "like dissolves like" is central to predicting its solubility behavior; solvents with the ability to effectively solvate both the polar and nonpolar regions of the molecule will exhibit a greater capacity for dissolution.[2]
Expected Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the entire molecule, including the polar carbamoyl group.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving compounds with a significant nonpolar character, such as the Boc group, while still accommodating some polarity.[3] |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group in alcohols can interact with the polar functionalities of the molecule, while the alkyl chain interacts with the nonpolar Boc group.[3] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar ether that can solvate a range of compounds, and it is expected to be a reasonably good solvent for this compound.[4] |
| Esters | Ethyl Acetate | Slight to Moderate | Ethyl acetate has intermediate polarity and is a good solvent for many organic compounds.[4] |
| Aromatic Hydrocarbons | Toluene | Low to Slight | The nonpolar nature of toluene makes it a poor solvent for the polar carbamoyl and piperazine functionalities.[4] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar groups of the molecule.[4] |
| Aqueous | Water | Slightly Soluble to Insoluble | The large, nonpolar Boc group significantly reduces aqueous solubility.[3] |
Note: This table presents an estimation based on the general solubility of structurally related compounds. Experimental verification is crucial for obtaining precise solubility data for process design and formulation development.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This equilibrium-based method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
1. Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[2][5]
-
Record the initial mass of the compound added.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).[6]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[7]
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[7]
-
3. Data Calculation and Reporting:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the results are reproducible and to report the mean solubility with the standard deviation.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical steps for the determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
By following this structured approach, researchers can obtain reliable and accurate solubility data for this compound, which is essential for informed decision-making in the drug development pipeline.
References
- 1. rheolution.com [rheolution.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes: Synthesis and Utility of 1-Boc-3-Carbamoylpiperazine in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of selectively eliminating target proteins by coopting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[2][3]
1-Boc-3-carbamoylpiperazine is a versatile building block for the synthesis of PROTAC linkers. The piperazine ring introduces a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation, thereby facilitating ternary complex formation.[1][4] The carbamoyl group (-CONH2) can potentially enhance the solubility and other physicochemical properties of the final PROTAC molecule. This document provides detailed protocols and application notes for the incorporation of this compound into PROTACs.
PROTAC-Mediated Protein Degradation Pathway
PROTACs act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a multi-step process involving sequential amide couplings and a deprotection step. The following protocols are representative and may require optimization for specific ligands.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step amide coupling strategy.
Step A: First Amide Coupling
-
Materials and Equipment:
-
This compound
-
POI or E3 ligase ligand with a terminal carboxylic acid (Ligand 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Slowly add the activated Ligand 1 solution to the this compound solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Step B: Boc Deprotection
-
Materials and Equipment:
-
Boc-protected intermediate from Step A
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the disappearance of the starting material by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with methanol can help remove residual TFA.
-
The resulting amine salt is often used directly in the next step.
-
Step C: Second Amide Coupling
-
Materials and Equipment:
-
Amine intermediate from Step B
-
POI or E3 ligase ligand with a terminal carboxylic acid (Ligand 2)
-
HATU, DIPEA, Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
In a separate flask under a nitrogen atmosphere, dissolve Ligand 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction) and stir for 15 minutes.
-
Add the crude amine intermediate from Step B (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step A.
-
Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).
-
Protocol 2: Western Blot for Protein Degradation
This technique is used to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., GAPDH). Subsequently, incubate with an HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Apply an ECL substrate and capture the signal. Quantify band intensity using densitometry software.[4]
Data Presentation
The following tables provide illustrative quantitative data for a representative PROTAC synthesis and biological evaluation. Note: Actual results will vary depending on the specific ligands and reaction conditions employed.
Table 1: Illustrative Synthesis Data
| Step | Description | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (LC-MS) |
| A | First Amide Coupling | Ligand 1 (1.0 eq), this compound (1.1 eq) | HATU (1.2 eq), DIPEA (3.0 eq) | DMF | 70-85 | >95% |
| B | Boc Deprotection | Boc-protected Intermediate (1.0 eq) | TFA (20-50%) | DCM | 90-99 (crude) | >90% |
| C | Second Amide Coupling | Amine Intermediate (1.1 eq), Ligand 2 (1.0 eq) | HATU (1.2 eq), DIPEA (4.0 eq) | DMF | 50-70 | >98% (after HPLC) |
Table 2: Illustrative Biological Activity Data
| PROTAC Identifier | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-X | BRD4 | Pomalidomide | 15 | >90 | HeLa |
| PROTAC-Y | BTK | Pomalidomide | 25 | >85 | Ramos |
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a PROTAC.
Logical Relationship of PROTAC Components
Caption: Relationship of PROTAC components to their targets.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs, offering a semi-rigid scaffold that can be readily incorporated into linkers through standard amide coupling protocols. The presence of the carbamoyl group may confer favorable physicochemical properties to the resulting PROTACs, such as improved solubility. The synthetic protocols provided herein offer a robust starting point for researchers to explore the potential of this linker in the development of novel protein degraders. As with all PROTAC design, empirical optimization of the linker length and composition is crucial for achieving potent and selective degradation of the target protein.
References
Application Notes and Protocols for the Deprotection of 1-Boc-3-Carbamoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. In the synthesis of piperazine-containing pharmaceutical intermediates, such as 3-carbamoylpiperazine, the efficient and clean deprotection of the Boc group from precursors like 1-Boc-3-carbamoylpiperazine is a critical step. This document provides detailed protocols for the acidic deprotection of this compound using two common reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
The deprotection proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The resulting deprotected piperazine is typically obtained as a salt of the acid used.
Data Presentation
The selection of a deprotection method can be guided by factors such as the presence of other acid-sensitive functional groups, desired work-up procedure, and scale of the reaction. The following table summarizes the expected quantitative outcomes for the deprotection of this compound based on common laboratory practices for similar substrates.
| Method | Reagent | Solvent | Reaction Time | Temperature | Typical Yield | Purity | Reference |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 3 hours | 0 °C to Room Temp. | >90% | High | General Protocol |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | 30 min - 2 hours | Room Temp. | Quantitative | High | [1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common and effective method for the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents). A common ratio is a 1:1 mixture of DCM and TFA (v/v).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA. b. Re-dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Carbon dioxide evolution will cause pressure build-up; vent the separatory funnel frequently. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-carbamoylpiperazine.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol offers an alternative method using a commercially available solution of HCl in 1,4-dioxane, often resulting in the precipitation of the hydrochloride salt of the product.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether (for precipitation and washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Often, the deprotected product will precipitate out of the solution as its hydrochloride salt. Monitor the reaction by TLC or LC-MS.
-
Isolation: a. Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to further encourage precipitation. b. Collect the solid product by vacuum filtration using a Buchner funnel. c. Wash the collected solid with cold diethyl ether to remove any non-polar impurities. d. Dry the product under vacuum to obtain 3-carbamoylpiperazine as its hydrochloride salt.
-
Neutralization (optional): If the free base is desired, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., NaOH, NaHCO₃) followed by extraction with an organic solvent.
Mandatory Visualization
Caption: General experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for 1-Boc-3-Carbamoylpiperazine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry, the development of peptidomimetics is a crucial strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-natural amino acids and scaffolds is a key approach in the design of these novel drug candidates. 1-Boc-3-carbamoylpiperazine is a versatile building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a constrained piperazine moiety into a peptide sequence. The piperazine ring acts as a rigid scaffold that can mimic peptide turns or replace backbone sections, influencing the conformational properties of the molecule.[1] Furthermore, the carbamoyl group at the 3-position offers a potential site for hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity.
This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide chains using Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.
Applications in Drug Discovery
The piperazine scaffold is a privileged structure in drug design, found in numerous FDA-approved drugs targeting a wide range of diseases.[2] Its incorporation into peptides to create peptidomimetics offers several advantages:
-
Enhanced Proteolytic Stability: The non-peptidic nature of the piperazine ring imparts resistance to degradation by proteases, prolonging the half-life of the therapeutic agent.
-
Improved Pharmacokinetic Properties: The physicochemical properties of the piperazine moiety can be tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles of the parent peptide.
-
Conformational Constraint: The rigid piperazine ring introduces conformational constraints into the peptide backbone, which can lock the molecule in a bioactive conformation, leading to increased potency and selectivity for its biological target.[1]
-
Scaffold for Diverse Functionalities: The nitrogen atoms of the piperazine ring can be further functionalized to introduce additional pharmacophoric elements or to attach imaging agents or other payloads.
Peptidomimetics containing the 3-carbamoylpiperazine moiety are of particular interest for the development of therapeutics targeting G protein-coupled receptors (GPCRs), proteases, and other protein-protein interactions where specific hydrogen bonding patterns are critical for recognition and activity.
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating this compound. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling conditions used.
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | Suitable for Boc/Bzl SPPS. |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for Boc-SPPS resins. |
| This compound Coupling Efficiency | >95% | Monitored by the Kaiser test (should be negative). |
| Amino Acid Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |
| Boc Deprotection Efficiency | >99% | Monitored by a positive Kaiser test. |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the peptide. |
| Final Product Purity (after HPLC) | >98% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence on a solid support using the Boc/Bzl strategy.
Materials
-
Merrifield or PAM resin
-
This compound
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or DCC (N,N'-dicyclohexylcarbodiimide)/HOBt
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Protocol Steps
1. Resin Preparation and Swelling
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM from the vessel.
2. First Amino Acid Coupling (Attachment to Resin)
This step is for attaching the first Boc-protected amino acid to the resin and is performed prior to incorporating the this compound.
-
Dissolve the first Boc-protected amino acid (as a cesium salt for Merrifield resin) in DMF.
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture at an elevated temperature (e.g., 50 °C) for 12-24 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
3. Boc Deprotection
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (5x).
4. Neutralization
-
Wash the resin with a 10% solution of DIPEA in DMF (3x, 2 minutes each).
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in a blue color).
5. Incorporation of this compound
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF (4x) and DCM (4x).
Note on the Carbamoyl Group: The carbamoyl group is generally stable under standard SPPS conditions. However, prolonged exposure to strong acids or bases, or highly reactive coupling agents, could potentially lead to hydrolysis or side reactions. It is recommended to use standard coupling times and to carefully monitor the reaction progress.
6. Boc Deprotection of the Piperazine Nitrogen
-
Follow the same procedure as in Step 3: Boc Deprotection . This will remove the Boc group from the N-1 position of the piperazine ring, exposing a secondary amine for further peptide chain elongation.
7. Neutralization of the Piperazine Nitrogen
-
Follow the same procedure as in Step 4: Neutralization .
-
To confirm the presence of a free secondary amine, a chloranil test can be performed (positive test gives a blue or green color).
8. Subsequent Amino Acid Couplings
-
Repeat the coupling, deprotection, and neutralization cycles for each subsequent Boc-protected amino acid in the desired sequence. The coupling procedure will be similar to Step 5 , using the appropriate Boc-amino acid.
9. Cleavage and Deprotection
-
Once the peptide synthesis is complete, wash the resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for the Boc/Bzl strategy is high-purity HF or TFMSA (trifluoromethanesulfonic acid) with scavengers. For example, a mixture of TFA/thioanisole/ethanedithiol (90:5:5) can be used for TFMSA cleavage.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates.
10. Product Precipitation and Purification
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for Incorporating this compound in SPPS
Caption: Workflow for SPPS incorporation of this compound.
Logical Relationship of Piperazine Scaffolds in Peptidomimetics
Caption: Role of piperazine scaffolds in developing improved peptidomimetics.
References
Application Notes and Protocols for N-Functionalization of 1-Boc-3-Carbamoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of 1-Boc-3-carbamoylpiperazine, a key building block in medicinal chemistry. The presence of a Boc-protecting group on one nitrogen atom allows for selective functionalization at the second nitrogen, enabling the synthesis of diverse compound libraries for drug discovery. The protocols outlined below cover common N-functionalization reactions, including N-alkylation, N-arylation, and N-acylation.
General Considerations
The carbamoyl group at the 3-position of the piperazine ring may exert steric and electronic effects that can influence the reactivity of the N4 nitrogen. Therefore, reaction conditions may require optimization for specific substrates. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a widely used method for the N-alkylation of secondary amines. This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone, followed by in-situ reduction.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add the corresponding aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the introduction of a wide range of aryl and heteroaryl groups.
Materials:
-
This compound
-
Aryl halide (bromide or iodide, 1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add this compound (1.0 eq.) and the aryl halide (1.0-1.2 eq.).
-
Add the anhydrous solvent and stir the mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Acylation
N-acylation introduces an acyl group to the piperazine nitrogen, typically through reaction with an acyl chloride or a carboxylic acid activated with a coupling agent.
Method A: Using Acyl Chlorides
Materials:
-
This compound
-
Acyl chloride (1.0 - 1.1 equivalents)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add the base (1.5-2.0 eq.).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0-1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method B: Using Carboxylic Acids and Coupling Agents
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (optional, 1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0-1.2 eq.) and this compound (1.0 eq.) in anhydrous DMF or DCM, add the coupling agent (1.1-1.5 eq.) and HOBt (if used).
-
Add DIPEA (2.0-3.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for the N-functionalization of this compound. Note that yields are highly substrate-dependent and the provided values are illustrative.
Table 1: N-Alkylation via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 4-8 | 85-95 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | RT | 6-12 | 70-85 |
| 3 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | RT | 4-8 | 80-90 |
Table 2: N-Arylation via Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-85 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18-36 | 60-75 |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
Table 3: N-Acylation
| Entry | Acylating Agent | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | - | Et₃N | DCM | 0 to RT | 2-4 | 90-98 |
| 2 | Acetic anhydride | - | DIPEA | DCM | RT | 1-3 | 85-95 |
| 3 | 4-Methoxybenzoic acid | HATU | DIPEA | DMF | RT | 4-8 | 80-90 |
Visualizations
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.
Caption: Workflow for N-Acylation using an Acyl Chloride.
Application of 1-Boc-3-Carbamoylpiperazine in the Development of Novel CNS-Targeting Agents
Introduction
The piperazine scaffold is a privileged motif in central nervous system (CNS) drug discovery, integral to the structure of numerous antipsychotic, antidepressant, and anxiolytic agents.[1][2][3] Its ability to be readily substituted at both nitrogen atoms allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1] 1-Boc-3-carbamoylpiperazine is a versatile building block for the synthesis of diverse N-substituted piperazine-3-carboxamides. The presence of the carbamoyl group at the 3-position offers a key interaction point for receptor binding, while the Boc-protected nitrogen at the 1-position allows for selective functionalization at the 4-position, followed by deprotection and subsequent modification at the 1-position. This application note details a hypothetical pathway for the development of a novel CNS agent targeting the Serotonin 5-HT2A receptor, a key player in various neurological processes.
Strategic Approach
Our strategy involves a three-step synthetic sequence starting from this compound to generate a library of N-arylpiperazine-3-carboxamides. This class of compounds is known to exhibit affinity for serotonergic receptors.[4] The synthesized compounds will be evaluated for their binding affinity to the 5-HT2A receptor and their functional activity in a cell-based assay.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1-Boc-3-carbamoylpiperazines
This protocol describes the N-arylation of this compound using a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Substituted Aryl Bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the substituted aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (10 mL) and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-1-Boc-3-carbamoylpiperazine.
Protocol 2: Boc Deprotection of N-Aryl-1-Boc-3-carbamoylpiperazines
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
N-Aryl-1-Boc-3-carbamoylpiperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the N-aryl-1-Boc-3-carbamoylpiperazine (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (5.0 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected N-aryl-piperazine-3-carboxamide.
Protocol 3: N-Alkylation of N-Aryl-piperazine-3-carboxamides
This protocol describes the final diversification step to introduce an alkyl group at the 1-position.
Materials:
-
N-Aryl-piperazine-3-carboxamide
-
Alkyl Halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask, add the N-aryl-piperazine-3-carboxamide (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (15 mL).
-
Add the alkyl halide (1.1 mmol) and heat the mixture to 60 °C.
-
Stir the reaction for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final N-alkyl-N'-aryl-piperazine-3-carboxamide.
Data Presentation
Table 1: Synthetic Yields of Hypothetical N-Aryl-piperazine-3-carboxamide Derivatives
| Compound ID | Aryl Group | Yield of N-Arylation (%) | Yield of Boc Deprotection (%) | Final N-Alkylation Yield (%) |
| NG-PZC-001 | 4-Tolyl | 85 | 92 | 78 |
| NG-PZC-002 | 4-Methoxyphenyl | 82 | 95 | 81 |
| NG-PZC-003 | 4-Chlorophenyl | 78 | 91 | 75 |
| NG-PZC-004 | 2-Naphthyl | 75 | 88 | 72 |
Table 2: In-Vitro Activity of Hypothetical CNS-Targeting Agents at the 5-HT2A Receptor
| Compound ID | 5-HT2A Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) - Antagonist |
| NG-PZC-001 | 15.2 | 35.8 |
| NG-PZC-002 | 8.9 | 21.4 |
| NG-PZC-003 | 22.5 | 50.1 |
| NG-PZC-004 | 11.7 | 28.9 |
| Ketanserin (Control) | 2.5 | 5.6 |
Visualizations
Caption: Synthetic workflow for the preparation of CNS-targeting agents.
Caption: Hypothetical signaling pathway of a 5-HT2A receptor antagonist.
Conclusion
This compound serves as a valuable and flexible starting material for the construction of novel N-substituted piperazine-3-carboxamides with potential CNS activity. The synthetic route presented is robust and allows for the generation of a diverse library of compounds for structure-activity relationship studies. The hypothetical data suggests that derivatives of this scaffold can exhibit high affinity and functional antagonism at the 5-HT2A receptor, warranting further investigation in the development of new therapeutics for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral Piperazines from Boc-Protected Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral piperazines from Boc-protected precursors. The piperazine moiety is a privileged scaffold in medicinal chemistry, and access to enantiomerically pure C-substituted piperazines is crucial for the development of novel therapeutics. The following sections detail three key methodologies: Asymmetric Lithiation-Trapping, Organocatalytic α-Chlorination/Cyclization, and Palladium-Catalyzed Decarboxylative Allylic Alkylation.
Application Notes
The synthesis of enantiomerically enriched piperazines is a significant challenge in medicinal chemistry. Traditional methods often rely on chiral pool starting materials or classical resolution, which can be limiting in terms of structural diversity. The methods presented here offer catalytic and asymmetric approaches to overcome these limitations, starting from readily available Boc-protected piperazine precursors.
1. Asymmetric Lithiation-Trapping of N-Boc Piperazines: This method, pioneered by O'Brien and coworkers, allows for the direct C-H functionalization of the piperazine ring.[1][2][3][4][5] It utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with s-butyllithium to effect an enantioselective deprotonation at a carbon atom adjacent to the Boc-protected nitrogen. The resulting chiral organolithium species is then trapped with an electrophile. The choice of the distal N-substituent on the piperazine ring and the nature of the electrophile have been shown to be critical for achieving high yields and enantioselectivities.[1][2][4] This method is particularly useful for introducing a variety of substituents at the C2 position of the piperazine ring.
2. Organocatalytic Three-Step, One-Pot Synthesis: This approach provides access to C2-functionalized, orthogonally N,N'-protected piperazines.[6] The key steps involve an enantioselective organocatalytic α-chlorination of an aldehyde, followed by reductive amination with an N-Boc protected diamine, and subsequent base-induced intramolecular cyclization. A key advantage of this methodology is the ability to access either enantiomer of the desired product by simply choosing the corresponding (R)- or (S)-enantiomer of the organocatalyst.
3. Palladium-Catalyzed Decarboxylative Allylic Alkylation: This strategy is employed for the synthesis of α,α-disubstituted piperazin-2-ones from N4-Boc-protected precursors.[7][8] These chiral piperazinones can then be readily reduced to the corresponding gem-disubstituted chiral piperazines. The reaction proceeds via the formation of a chiral palladium-π-allyl complex, which then undergoes nucleophilic attack by an enolate generated in situ. This method is valuable for the construction of quaternary stereocenters.
Quantitative Data Summary
The following tables summarize the quantitative data for the different asymmetric synthetic methods, providing a comparison of their efficiency and stereoselectivity across a range of substrates and conditions.
Table 1: Asymmetric Lithiation-Trapping of N-Boc-N'-Cumyl Piperazine
| Electrophile (E+) | Product | Yield (%) | Enantiomeric Ratio (er) |
| MeO₂CCl | 2-carbomethoxy-piperazine | 85 | 87:13 |
| PhCHO | 2-(hydroxy(phenyl)methyl)-piperazine | 78 | 91:9 |
| (PhCO)₂ | 2-benzoyl-piperazine | 82 | 88:12 |
| I₂ | 2-iodo-piperazine | 75 | >95:5 |
| Me₃SiCl | 2-(trimethylsilyl)-piperazine | 61 | 50:50 |
Data synthesized from information presented in Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659.[1][2][4]
Table 2: Organocatalytic Synthesis of C2-Functionalized Piperazines
| Aldehyde | Organocatalyst | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | (R)-di-tert-butyl-prolinol TMS ether | 2-ethyl-piperazine derivative | 19 | 92 |
| Isovaleraldehyde | (R)-di-tert-butyl-prolinol TMS ether | 2-isobutyl-piperazine derivative | 15 | 94 |
| Cyclohexanecarboxaldehyde | (S)-di-tert-butyl-prolinol TMS ether | 2-cyclohexyl-piperazine derivative | 13 | 88 |
| Benzaldehyde | (R)-di-tert-butyl-prolinol TMS ether | 2-phenyl-piperazine derivative | 18 | 90 |
Data synthesized from information presented in O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis. Tetrahedron Letters, 53(13), 1539–1542.[6]
Table 3: Palladium-Catalyzed Decarboxylative Allylic Alkylation of N4-Boc-Piperazin-2-ones
| Allylic Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Allyl methyl carbonate | 3-allyl-3-methyl-piperazin-2-one | 85 | 92 |
| Cinnamyl methyl carbonate | 3-cinnamyl-3-methyl-piperazin-2-one | 78 | 95 |
| Crotyl methyl carbonate | 3-crotyl-3-methyl-piperazin-2-one | 82 | 90 (anti) |
| 1-Phenylallyl methyl carbonate | 3-(1-phenylallyl)-3-methyl-piperazin-2-one | 75 | 91 |
Representative data based on the general methodology for palladium-catalyzed decarboxylative allylic alkylation of lactams. Specific data for piperazinones may vary.[7][8]
Experimental Protocols
Protocol 1: Asymmetric Lithiation-Trapping of N-Boc-N'-Cumyl Piperazine
Materials:
-
N-Boc-N'-cumyl piperazine
-
(-)-Sparteine
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Anhydrous solvent (e.g., diethyl ether or THF), freshly distilled
-
Electrophile (e.g., methyl chloroformate, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add N-Boc-N'-cumyl piperazine (1.0 equiv) and anhydrous diethyl ether (to make a 0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add (-)-sparteine (1.2 equiv) dropwise to the stirred solution.
-
After stirring for 10 minutes, add s-BuLi (1.2 equiv) dropwise over 5 minutes. The solution will typically turn a yellow/orange color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours, this may need to be determined empirically for new substrates).
-
Add the electrophile (1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric ratio/excess of the product by chiral HPLC or SFC analysis.
Protocol 2: Organocatalytic Three-Step, One-Pot Synthesis of a C2-Functionalized Piperazine
Materials:
-
Aldehyde (e.g., propanal)
-
Organocatalyst (e.g., (R)-di-tert-butyl-prolinol TMS ether, 10 mol%)
-
N-Chlorosuccinimide (NCS)
-
N-Boc-ethylenediamine
-
Sodium triacetoxyborohydride (STAB)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere
-
Magnetic stirrer and stirring bar
-
Ice bath (0 °C) and low-temperature cooling bath (-20 °C)
Procedure:
-
α-Chlorination: To a solution of the aldehyde (1.0 equiv) and the organocatalyst (0.1 equiv) in anhydrous DCM at 0 °C, add NCS (1.3 equiv) portion-wise. Stir the reaction at 0 °C for 1-2 hours.
-
Reductive Amination: To the reaction mixture at 0 °C, add N-Boc-ethylenediamine (1.1 equiv) followed by STAB (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cyclization: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude intermediate in anhydrous DMF and cool to -20 °C. Add KOtBu (1.5 equiv) portion-wise. Stir the reaction at -20 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Visualizations
Caption: Workflow for Asymmetric Lithiation-Trapping.
Caption: One-Pot Organocatalytic Synthesis Workflow.
References
- 1. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Boc-3-Carbamoylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered when working with 1-Boc-3-carbamoylpiperazine.
Troubleshooting Guide: Low Reaction Yield
This guide addresses the most common issues leading to low yields in reactions involving the amide coupling of this compound with carboxylic acids.
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling reactions are a frequent challenge. The primary factors to investigate are the choice of coupling reagent, reaction conditions, and potential side reactions. The secondary amine on the piperazine ring is relatively standard, but the presence of the carbamoyl group and the Boc-protecting group can introduce steric hindrance.
Potential Causes and Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in amide coupling is the activation of the carboxylic acid. If this step is slow or incomplete, the overall yield will be poor.
-
Steric Hindrance: The bulky Boc group and the carbamoyl moiety can sterically hinder the approach of the activated carboxylic acid to the piperazine nitrogen.
-
Suboptimal Base: The choice and amount of base are critical. The base activates the carboxylic acid and neutralizes any acidic byproducts.
-
Solution: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid side reactions.[2]
-
-
Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture, or the coupling reagent itself can lead to byproducts.
-
Solution: Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma when using carbodiimides can suppress side reactions and reduce racemization if the carboxylic acid has a chiral center.[1]
-
Q2: I am observing the formation of a significant amount of unreacted starting material. What steps can I take?
A2: The presence of unreacted starting materials, despite allowing for sufficient reaction time, usually points to issues with reactivity or stoichiometry.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the coupling reagents, solvents, and bases are anhydrous and of high purity. Moisture can hydrolyze the activated ester intermediate.
-
Adjust Stoichiometry: While a 1:1 ratio of amine to carboxylic acid is typical, using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent can drive the reaction to completion.
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a short period (15-30 minutes) before adding the this compound. This ensures the formation of the activated species.[1]
-
Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling.[2]
Frequently Asked Questions (FAQs)
Q3: Which coupling reagent is best for my reaction with this compound?
A3: The optimal coupling reagent depends on the specific carboxylic acid substrate, budget, and desired reaction time. For routine couplings, EDC in combination with HOBt is a cost-effective option.[3] For sterically hindered or electron-deficient carboxylic acids, or when higher yields and faster reaction times are required, HATU or PyBOP are generally superior choices.[1][2]
Q4: How do I choose the right solvent and temperature for my coupling reaction?
A4: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amide coupling reactions. DMF is often preferred for its ability to dissolve a wide range of substrates. Most coupling reactions are run at room temperature. However, if the reaction is sluggish due to steric hindrance, the temperature can be increased to 40-60 °C.[2]
Q5: What is the best method for purifying the product of a this compound coupling reaction?
A5: The purification strategy depends on the properties of the product and the byproducts of the reaction.
-
Work-up: A standard aqueous work-up involving washing the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine is typically performed to remove unreacted starting materials and water-soluble byproducts.[1]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.
-
Byproduct Removal: If you use EDC, the urea byproduct is water-soluble and can be removed during the work-up.[2] The byproduct of DCC (dicyclohexylurea) is largely insoluble in many organic solvents and can be removed by filtration.[2]
Q6: I need to remove the Boc protecting group after the coupling reaction. What is the recommended procedure?
A6: The Boc group is typically removed under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] An alternative is using a solution of HCl in an organic solvent like dioxane or methanol.[4]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Relative Efficiency | Typical Reaction Time | Key Advantages | Common Byproducts |
| EDC/HOBt | Carbodiimide | Good | 4-24 hours | Cost-effective, water-soluble urea byproduct. | Water-soluble urea. |
| DCC/HOBt | Carbodiimide | Good | 4-24 hours | Inexpensive. | Insoluble dicyclohexylurea (DCU). |
| HATU | Uronium Salt | Excellent | 1-3 hours | High yield, fast reaction, low racemization.[1] | Water-soluble. |
| PyBOP | Phosphonium Salt | Excellent | 1-4 hours | High efficiency, low racemization, non-carcinogenic byproducts.[1] | Water-soluble. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Boc-Deprotection using TFA
-
Preparation: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add TFA (5-10 eq) to the stirred solution.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: A workflow for troubleshooting low yields in amide coupling reactions.
Caption: A decision guide for selecting an appropriate amide coupling reagent.
References
Technical Support Center: Overcoming the Low Reactivity of the Carbamoyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of the carbamoyl group in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the carbamoyl group generally unreactive towards nucleophilic substitution?
A1: The carbamoyl group, found in carbamates (R-NH-C(=O)-OR'), is a stable functional group due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to other carbonyl compounds like acyl chlorides or anhydrides.[1][2] The stability of the carbamate is influenced by the electronic and steric properties of the substituents on the nitrogen and oxygen atoms.
Q2: What are the general strategies to activate a carbamoyl group for further reactions?
A2: Overcoming the low reactivity of the carbamoyl group typically involves one of the following strategies:
-
Activation to a More Reactive Intermediate: This often involves converting the carbamoyl group into a more electrophilic species. For example, in some synthetic routes, carbamates are precursors to isocyanates through reactions like the Curtius or Hofmann rearrangements.[1][2]
-
Harsh Reaction Conditions: Using high temperatures, strong acids, or strong bases can force the reaction to proceed, although this may not be suitable for complex molecules with sensitive functional groups.
-
Catalysis: Transition metal catalysts (e.g., palladium, nickel, zirconium) can be employed to facilitate transformations of carbamates under milder conditions.[3][4]
-
Reductive or Oxidative Cleavage: The carbamoyl group can be cleaved reductively to yield an amine or transformed under oxidative conditions.
-
Enzymatic Hydrolysis: Specific enzymes, such as esterases and proteases, can catalyze the hydrolysis of carbamates under physiological conditions.[5]
Q3: Can a carbamoyl group be directly converted to a ketone?
A3: The direct conversion of a carbamate to a ketone is not a common transformation. However, a multi-step approach is feasible. One strategy involves the conversion of the parent carboxylic acid derivative to a Weinreb amide, which can then be treated with an organometallic reagent to yield a ketone.[6] While not a direct conversion from the carbamate, this highlights a reliable method starting from a related precursor. Another approach involves the reaction of tertiary amides with Grignard reagents to form ketones.[7]
Troubleshooting Guides
Issue 1: Incomplete or No Hydrolysis of a Carbamate
Question: I am trying to hydrolyze a carbamate to the corresponding amine, but I am observing low to no conversion. What could be the issue?
Answer: The stability of carbamates to hydrolysis can be significant. Here are potential causes and solutions:
-
Inadequate Hydrolysis Conditions: Carbamates are generally more stable to hydrolysis than esters.
-
Solution: For base-catalyzed hydrolysis, stronger bases like NaOH or KOH in a mixture of water and an organic solvent (e.g., methanol, ethanol, or THF) at elevated temperatures are often required. For acid-catalyzed hydrolysis, strong acids such as HCl or H₂SO₄ at reflux may be necessary.
-
-
Steric Hindrance: Bulky substituents on the nitrogen or oxygen of the carbamate can sterically hinder the approach of the nucleophile (e.g., hydroxide ion or water).
-
Solution: Increase the reaction temperature and time. Consider using a less sterically hindered base if possible.
-
-
Electronic Effects: Electron-donating groups on the nitrogen or the aryl group of the oxygen can further stabilize the carbamate, making it less reactive.
-
Solution: More forcing conditions (higher temperature, longer reaction time, higher concentration of acid/base) may be required.
-
Experimental Protocol: General Procedure for Basic Hydrolysis of an Aryl Carbamate
-
Dissolve the aryl carbamate (1.0 eq) in a suitable organic solvent (e.g., methanol or THF).
-
Add an aqueous solution of a strong base (e.g., 2-10 eq of NaOH or KOH).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data on Carbamate Hydrolysis
| Carbamate Substrate | Hydrolysis Conditions | Reaction Time (h) | Yield (%) | Reference |
| Phenyl N-phenylcarbamate | 1 M NaOH, EtOH/H₂O (1:1), 80 °C | 6 | 95 | Fictional Data |
| tert-Butyl N-benzylcarbamate | 6 M HCl, Dioxane, 100 °C | 12 | 92 | Fictional Data |
| Ethyl N-(4-methoxyphenyl)carbamate | 2 M KOH, MeOH/H₂O (2:1), 90 °C | 24 | 88 | Fictional Data |
Issue 2: Low Yield in the Reduction of a Carbamate to an Amine
Question: I am attempting to reduce a carbamate to the corresponding N-methylated amine using a hydride reagent, but the yield is poor. What are the possible reasons?
Answer: The reduction of carbamates to amines is a common transformation, but several factors can lead to low yields:
-
Choice of Reducing Agent: Not all hydride reagents are effective for carbamate reduction.
-
Solution: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation.[8] Other reagents like sodium borohydride are generally not strong enough.
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Solution: The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether. It may require heating to reflux for an extended period to ensure complete conversion.
-
-
Work-up Procedure: The work-up for LiAlH₄ reactions is crucial for obtaining a good yield.
-
Solution: A Fieser work-up (sequential addition of water, then 15% aqueous NaOH, then more water) is often employed to quench the reaction and precipitate the aluminum salts, which can then be filtered off. Improper quenching can lead to the formation of emulsions or loss of product.
-
Experimental Protocol: Reduction of a Carbamate with LiAlH₄
-
To a stirred suspension of LiAlH₄ (2-4 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the carbamate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed by distillation or column chromatography.
Quantitative Data on Carbamate Reduction
| Carbamate Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl N-phenylcarbamate | LiAlH₄ | THF | 66 | 90 | [8] |
| Benzyl N-benzylcarbamate | LiAlH₄ | Diethyl Ether | 35 | 95 | Fictional Data |
| Methyl N,N-dibenzylcarbamate | LiAlH₄ | THF | 66 | 85 | Fictional Data |
Visualizing Reaction Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Boc Deprotection: A Technical Guide to Minimizing Side Products
Technical Support Center
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. While its application is widespread, the deprotection step can be fraught with challenges, primarily the formation of unwanted side products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Boc deprotection conditions and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The principal culprit behind side product formation is the generation of a reactive tert-butyl cation intermediate.[1][2][3] During acid-catalyzed deprotection, the Boc group is cleaved, releasing this stable carbocation.[4][5] As a potent electrophile, the tert-butyl cation can then attack any nucleophilic sites on the deprotected molecule or other sensitive functional groups present in the reaction mixture, leading to undesired alkylation.[1][6]
Q2: Which functional groups and amino acid residues are most susceptible to side reactions?
A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, amino acid residues with nucleophilic side chains are at high risk.[1] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, resulting in an S-tert-butyl modification.[1][7]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][2]
-
Other nucleophilic groups such as amidines and guanidines are also prone to alkylation.[6]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" or "scavenge" the reactive tert-butyl cation before it can react with the desired product.[2][8] These are typically nucleophilic compounds that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers effectively prevent the formation of alkylated side products.[2]
Q4: Can Boc deprotection be incomplete, and what are the indications?
A4: Yes, incomplete Boc deprotection can occur. Signs of an incomplete reaction include the presence of the starting material in the crude product, as observed by techniques like TLC or LC-MS, and a lower than expected yield of the desired product.
Q5: Are there milder alternatives to strong acids like TFA for Boc deprotection?
A5: While trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are common, several milder or alternative methods exist for Boc deprotection, which can be beneficial when dealing with acid-sensitive substrates.[9][10] These include:
-
Lewis acids such as zinc bromide or cerium(III) chloride with sodium iodide[9][11]
-
Using solid acid catalysts like H-BEA zeolite in a continuous flow reactor[13]
-
Oxalyl chloride in methanol has been reported as a mild method for selective deprotection.[10][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during Boc deprotection experiments and provides actionable solutions.
Issue 1: Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, after deprotection.
-
Possible Cause: Alkylation of nucleophilic residues by the tert-butyl cation. The +56 Da mass shift corresponds to the addition of a tert-butyl group.[1]
-
Solution: Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your molecule.
| Sensitive Residue | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers. EDT can also help prevent acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | These thioethers act as effective scavengers for the tert-butyl cation. |
| Cysteine (Cys) | 1,4-Butanedithiol (BDT), Dithiothreitol (DTT) | Thiols are excellent scavengers for preventing S-tert-butylation.[7] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation, protecting the tyrosine residue.[1] |
A widely used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[15] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[15]
Issue 2: Incomplete Deprotection.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Solution: Increase the concentration of the acid or switch to a stronger acid. For example, if using a dilute solution of TFA in dichloromethane (DCM), try using neat TFA. 4M HCl in dioxane is another strong acidic condition that can be effective.[16]
-
-
Possible Cause 2: Insufficient reaction time or low temperature.
-
Solution: Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle warming of the reaction mixture may also be beneficial, but be aware that this can also increase the rate of side reactions, making the use of scavengers even more critical.
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.
-
Solution: In cases of significant steric hindrance, more forcing conditions may be necessary. This could involve a combination of a stronger acid, longer reaction time, and elevated temperature. An effective scavenger cocktail is crucial under these conditions to mitigate side product formation.[1]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Solution
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail (e.g., 2.5% v/v triisopropylsilane and 2.5% v/v water for a general-purpose cocktail).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common condition is a 1:1 mixture of TFA and DCM, or even neat TFA for more resistant substrates.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS. Typical reaction times range from 30 minutes to a few hours.
-
Work-up: Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.[15]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature. The deprotection is often rapid, but should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[15]
Visualizing the Process
To further clarify the processes involved in Boc deprotection and troubleshooting, the following diagrams illustrate the key chemical transformations and logical steps.
Caption: General mechanism of Boc deprotection and the formation of alkylated side products.
Caption: Mechanism of tert-butyl cation trapping by a scavenger to prevent side reactions.
Caption: A logical workflow for troubleshooting common issues in Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Boc-3-Carbamoylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-carbamoylpiperazine. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through the amidation of 1-Boc-piperazine-3-carboxylic acid. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an ammonia source.
Q2: What are the critical parameters to control during the coupling reaction?
A2: Several parameters are crucial for a successful amidation reaction. These include ensuring anhydrous (water-free) reaction conditions to prevent hydrolysis of activated intermediates, maintaining the optimal temperature (often starting at 0°C and slowly warming to room temperature), and carefully controlling the stoichiometry of the coupling reagents to minimize side reactions. The choice of solvent, typically an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), is also critical.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC will show the consumption of the starting material (1-Boc-piperazine-3-carboxylic acid) and the appearance of the product spot. LC-MS provides more definitive information by confirming the mass of the desired product.
Q4: What are the options for the ammonia source in the final step?
A4: While ammonia gas can be bubbled through the reaction mixture, a more convenient and commonly used alternative is a solution of ammonia in an organic solvent, such as ammonia in methanol or dioxane. Ammonium chloride in the presence of a base like triethylamine can also be used to generate ammonia in situ.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | Ensure the coupling reagents (e.g., EDC, HATU) are fresh and have been stored under appropriate conditions (cool and dry). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the ammonia source.[1] |
| Hydrolysis of activated intermediates. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Incomplete reaction. | Extend the reaction time and continue monitoring by TLC or LC-MS. If the reaction has stalled, a small additional portion of the coupling reagent and ammonia source may be added. |
| Sub-optimal reaction temperature. | For carbodiimide-mediated couplings, the reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. Ensure proper temperature control throughout the process.[2] |
| Poor quality of starting materials. | Verify the purity of 1-Boc-piperazine-3-carboxylic acid using techniques like NMR or melting point analysis. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Mitigation Strategy |
| Unreacted 1-Boc-piperazine-3-carboxylic acid | Acidic spot on TLC, detectable by LC-MS. | Use a slight excess (1.1-1.2 equivalents) of the ammonia source. Ensure sufficient reaction time. The acidic starting material can be removed during aqueous work-up by washing with a mild base like saturated sodium bicarbonate solution.[1] |
| N-acylurea | A common byproduct when using carbodiimide reagents (e.g., EDC, DCC). Can be detected by LC-MS.[3] | This rearrangement is more prevalent in polar solvents; using a less polar solvent like DCM can minimize its formation.[3] Purification by silica gel column chromatography is usually effective for its removal. |
| Di-Boc-piperazine byproducts | Possible if the Boc protecting group is labile under the reaction conditions. | Ensure the reaction conditions are not acidic, as the Boc group is acid-labile. Use of a non-acidic base like Diisopropylethylamine (DIPEA) is recommended.[1] |
| Guanidinium byproduct | Can form when using uronium-based coupling reagents like HATU in excess.[4] | Use the coupling reagent in a slight excess (e.g., 1.05-1.1 equivalents) and add the ammonia source shortly after the activation of the carboxylic acid. |
Experimental Protocols
Key Experiment: Amidation of 1-Boc-piperazine-3-carboxylic acid using EDC/HOBt
This protocol describes a general procedure for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
1-Boc-piperazine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Ammonia source (e.g., 7N ammonia in methanol)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol gradient)
Procedure:
-
To a solution of 1-Boc-piperazine-3-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Add the ammonia source (1.5 - 2.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure this compound.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, facilitating its removal during work-up.[1][4] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[1] |
| DCC | HOBt/DMAP | DIPEA | DCM | 12 - 24 | 70 - 90 | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. Not ideal for solid-phase synthesis.[5] |
Visualizations
References
1-Boc-3-Carbamoylpiperazine stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Boc-3-carbamoylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to protect the compound from light and moisture. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is beneficial.[1]
Q2: What is the general stability profile of the Boc protecting group on this compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under basic and nucleophilic conditions. However, it is labile to acidic conditions, which can lead to its cleavage.[2] High temperatures can also cause the thermal decomposition of the Boc group.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathways for this compound are anticipated to be:
-
Acid-catalyzed hydrolysis: Exposure to acidic conditions can cleave the Boc group, yielding piperazine-3-carboxamide and gaseous byproducts.
-
Thermal decomposition: Elevated temperatures can lead to the removal of the Boc group, forming isobutylene and carbon dioxide, and leaving the deprotected piperazine derivative.[3]
-
Hydrolysis of the carbamoyl group: Under strong acidic or basic conditions and in the presence of moisture, the carbamoyl (amide) group could potentially hydrolyze to a carboxylic acid, although this is generally less facile than the cleavage of the Boc group.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low assay value or presence of impurities in a newly opened bottle. | Improper storage during shipping or by the supplier. | 1. Contact the supplier for a certificate of analysis (CoA) for the specific lot. 2. Perform a quick purity check using HPLC-UV or ¹H NMR. 3. If purity is confirmed to be low, request a replacement from the supplier. |
| Inconsistent results in experiments using the same batch of this compound. | Degradation of the compound after opening due to improper handling or storage. | 1. Ensure the container is tightly sealed immediately after use. 2. Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC during a reaction workup. | Accidental cleavage of the Boc group due to acidic conditions in the workup. | 1. Avoid strongly acidic conditions during extraction and purification. 2. Use a milder acid or a buffered aqueous solution for pH adjustment. 3. If acidic conditions are necessary for the reaction, consider if the deprotection is an acceptable outcome or if an alternative protecting group is needed. |
| The compound has changed color or appearance (e.g., from white to off-white/yellow). | Potential degradation due to exposure to light, air (oxidation), or trace impurities. | 1. Assess the purity of the material using an appropriate analytical method (e.g., HPLC). 2. If the purity is still acceptable for the intended application, it may be used with caution. 3. For sensitive applications, it is recommended to use a fresh, high-purity batch. |
Stability Data (Illustrative)
The following tables present illustrative stability data for this compound under various conditions. This data is based on general knowledge of Boc-protected compounds and should be confirmed by experimental studies.
Table 1: Illustrative Long-Term Storage Stability
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dry, Dark, Inert Atmosphere | 0 | >99 | White Crystalline Solid |
| 12 | >98 | White Crystalline Solid | |
| 24 | >97 | White Crystalline Solid | |
| Room Temperature (~25°C), Ambient Humidity, Light Exposure | 0 | >99 | White Crystalline Solid |
| 6 | ~95 | Off-white Solid | |
| 12 | ~90 | Yellowish Solid |
Table 2: Illustrative Accelerated Stability Testing (40°C, 75% Relative Humidity)
| Time (Weeks) | Purity (%) | Major Degradant Observed |
| 0 | >99 | - |
| 2 | ~97 | Piperazine-3-carboxamide |
| 4 | ~94 | Piperazine-3-carboxamide |
| 8 | ~88 | Piperazine-3-carboxamide |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis
This protocol outlines a general HPLC-UV method that can be adapted for the analysis of this compound and its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Example: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile/water to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed.
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound in acetonitrile/water with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 100°C for 48 hours.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the developed HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting stability-related experimental issues.
References
Technical Support Center: Troubleshooting Low Solubility of Piperazine-Based Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of piperazine-based intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do some of my piperazine-based intermediates exhibit low solubility?
A1: While the piperazine ring itself is polar and generally imparts good aqueous solubility, the overall solubility of a piperazine-based intermediate is highly dependent on the physicochemical properties of its substituents.[1][2] Large, lipophilic (oily or greasy) substituents can significantly decrease aqueous solubility. Furthermore, the crystalline structure of the solid form can play a major role; a more stable crystal lattice requires more energy to break apart, resulting in lower solubility.[3]
Q2: What are the first steps I should take when I encounter a solubility issue with a new piperazine intermediate?
A2: A systematic approach is crucial. The initial and most direct methods to try are:
-
pH Adjustment: Piperazine is a weak base, meaning its solubility is highly pH-dependent.[4][5] Lowering the pH of the aqueous medium will protonate the nitrogen atoms in the piperazine ring, forming a more soluble salt.[6][7]
-
Use of Co-solvents: Employing water-miscible organic solvents can significantly increase the solubility of non-polar compounds.[8] Common choices include DMSO, ethanol, and polyethylene glycols (PEGs).[6][8]
Q3: How does pH exactly influence the solubility of my piperazine-based compound?
A3: Piperazine has two pKa values (approximately 5.35 and 9.73), corresponding to the two nitrogen atoms.[4][5]
-
At a pH below the first pKa (e.g., pH < 5), both nitrogen atoms are protonated, forming a dicationic species which is typically very soluble in water.
-
Between the two pKa values, a monocationic species exists.
-
At a pH above the second pKa (e.g., pH > 10), the piperazine intermediate is in its neutral, free base form, which is generally less water-soluble, especially if the molecule has lipophilic substituents.[6] Therefore, creating a pH-solubility profile is a critical step to understand your compound's behavior.[6]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?
A4: This is a common problem when a compound is much less soluble in the final aqueous buffer than in the concentrated organic stock solution. Here are some strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically up to 1%) without causing cellular toxicity or other interferences.[6]
-
Use Serial Dilutions: Instead of a large, single-step dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay medium.[9]
-
Incorporate Other Excipients: Consider adding solubilizing excipients like surfactants (e.g., Tween 80) or cyclodextrins to your aqueous buffer to help keep the compound in solution.[10][11]
Q5: When should I consider more advanced solubility enhancement techniques like salt formation or co-crystallization?
A5: If simple pH adjustments and the use of co-solvents are insufficient for your experimental needs, or if you require a stable, solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.
-
Salt Formation: This is a very effective method for basic compounds like piperazine derivatives.[8] Forming a salt with an appropriate acidic counter-ion (e.g., hydrochloride, tartrate) can dramatically increase aqueous solubility and dissolution rate.[3][4][12]
-
Co-crystallization: This technique involves combining your intermediate with a benign "co-former" molecule in the same crystal lattice.[13] It can improve the solubility and bioavailability of compounds that are weakly basic or where salt formation is not successful.[6]
Troubleshooting Guide: Low Solubility in Aqueous Assay Buffer
This guide provides a systematic workflow for addressing the common issue of a piperazine-based intermediate precipitating from an aqueous buffer.
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for low aqueous solubility.
Data Presentation
Table 1: Solubility of Piperazine in Various Solvents
| Solvent | Solubility Description | Reference |
| Water | Freely Soluble | [5][14][15] |
| Ethanol | Soluble | [7][14] |
| Methanol | Readily Soluble | [14][15] |
| Ethylene Glycol | Freely Soluble | [4][5] |
| Chloroform | Very Soluble | [7][15] |
| Diethyl Ether | Poorly Soluble / Insoluble | [4][5][7] |
Table 2: Example of Solubility Enhancement via Salt Formation
This table demonstrates the significant increase in solubility of Meclofenamic Acid (a poorly soluble drug) upon forming a 1:1 salt with piperazine.
| Compound | Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Meclofenamic Acid | 0.8 | - | [4] |
| Meclofenamic Acid–Piperazine (1:1 salt) | 2180 | 2724x | [4] |
Table 3: Common Co-solvents for Formulation
| Co-solvent | Typical Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% | High solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.[6] |
| Ethanol | 1-5% | Good for compounds with moderate polarity. Volatility can be a concern. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1-10% | A non-volatile, less toxic option for increasing solubility.[9] |
| Propylene Glycol | 1-20% | Often used in parenteral formulations. |
Experimental Protocols
Protocol 1: pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constants (pKa) of your piperazine-based intermediate.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of the piperazine intermediate in deionized water or a suitable water/co-solvent mixture to a known concentration (e.g., 0.01 M).
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
pH Measurement: Measure the pH of the solution continuously using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base like piperazine, you will observe two equivalence points and can determine two pKa values.[4]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the intrinsic equilibrium solubility of a compound.[4]
Methodology:
-
Sample Preparation: Add an excess amount of the solid piperazine intermediate to a vial containing a specific solvent or buffer (e.g., water, PBS pH 7.4). Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved intermediate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.
Protocol 3: Salt Screening via Slurry Method
This protocol helps identify suitable salt forms of your piperazine intermediate with improved solubility.
Methodology:
-
Solvent Selection: Choose a solvent in which the free base of the piperazine intermediate has limited solubility. Common choices include ethanol, isopropanol, or acetonitrile.[16]
-
Slurrying: In separate vials, add a known amount of the piperazine intermediate. To each vial, add a stoichiometric amount (e.g., 1:1 or 1:2 molar ratio) of a different acidic co-former (e.g., HCl, tartaric acid, citric acid). Add a small amount of the selected solvent to create a thick slurry.
-
Equilibration: Seal the vials and agitate them at ambient temperature or cycle the temperature for 24-48 hours to facilitate the conversion to a salt form.
-
Isolation: Filter the solid from each slurry and allow it to air dry.
-
Characterization: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to identify if a new crystalline salt form has been created.[3][12] The aqueous solubility of promising new salt forms should then be determined using the Shake-Flask Method.
Visualizations
pH-Dependent Solubility of Piperazine Intermediates
Caption: Relationship between pH, ionization state, and solubility.
Decision Tree for Solubility Enhancement Techniques
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. senpharma.vn [senpharma.vn]
- 11. pharmtech.com [pharmtech.com]
- 12. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Synthesis of 1-Boc-3-Carbamoylpiperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Boc-3-carbamoylpiperazine derivatives. Our aim is to facilitate a smooth transition from laboratory-scale experiments to large-scale production by addressing common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound derivatives on a larger scale?
A1: A prevalent and scalable two-step approach is generally employed. The first step involves securing the precursor, 1-Boc-piperazine-3-carboxylic acid. The second, and often most critical step, is the amide bond formation to introduce the carbamoyl group. The overall process begins with the selective protection of the piperazine-3-carboxylic acid at the 1-position with a tert-butoxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid functionality.
Q2: I am having trouble with the selective mono-Boc protection of piperazine-3-carboxamide. What are the best practices to avoid di-protection?
A2: Achieving selective mono-protection on a piperazine ring can be challenging due to the presence of two reactive nitrogen atoms. To favor mono-substitution, it is recommended to use a protonated piperazine salt. This can be achieved by adding an acid, such as acetic acid, to form a salt with one of the nitrogen atoms, thereby deactivating it towards the Boc-anhydride.[1][2] Stoichiometric control of the Boc-anhydride is also crucial.
Q3: My amide coupling reaction to form the carbamoyl group is showing low yield. What are the potential causes and how can I optimize it?
A3: Low yields in amide coupling reactions are a common issue and can often be attributed to several factors:
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Inefficient Activation of the Carboxylic Acid: The choice of coupling reagent is critical for activating the carboxylic acid for nucleophilic attack by ammonia or an amine.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Side Reactions: The formation of byproducts such as N-acylurea (with carbodiimide reagents) or guanidinium byproducts (with uronium-based reagents) can consume starting materials and complicate purification.[3]
To optimize the reaction, consider screening different coupling reagents (see Table 1), adjusting the stoichiometry of the reagents, and ensuring anhydrous conditions.
Q4: What are the common side reactions during the amide coupling step and how can they be minimized?
A4: Common side reactions include:
-
N-acylurea formation: This is prevalent when using carbodiimide reagents like EDC. The activated intermediate can rearrange to a stable N-acylurea. Using an additive like HOBt or Oxyma can suppress this side reaction.
-
Guanidinium byproduct formation: Uronium-based reagents like HATU can react with the amine to form a guanidinium byproduct. To minimize this, the carboxylic acid should be pre-activated with the coupling reagent before adding the amine.[3]
-
Dimerization/Oligomerization: If the Boc protecting group is prematurely cleaved, the activated carboxylic acid of one molecule can react with the deprotected piperazine nitrogen of another. Ensure the reaction conditions are not acidic to maintain the integrity of the Boc group.[3]
Q5: I am facing difficulties in purifying the final this compound product. What are the recommended purification strategies for large-scale batches?
A5: The basic nature of the piperazine ring can make purification challenging. For large-scale purification, the following methods are recommended:
-
Acid-Base Extraction: This is a highly effective technique to separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous phase as its salt. The aqueous layer is then separated, basified, and the purified product is re-extracted into an organic solvent.[1]
-
Crystallization/Salt Formation: The final product can often be purified by crystallization. If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride or acetate) can induce crystallization and facilitate purification. For instance, piperazine itself can be effectively purified by forming its diacetate salt in acetone, which precipitates, leaving impurities behind.[1][4]
Troubleshooting Guides
Low Yield in Amide Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | Consult Table 1 to select a more efficient coupling reagent. Ensure the coupling reagent is of high purity and used in the correct stoichiometric amount (typically 1.05-1.2 equivalents). |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure all reagents are measured accurately; a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[3] |
| Side Reactions | If using EDC, add HOBt or Oxyma to suppress N-acylurea formation. If using HATU or HBTU, pre-activate the carboxylic acid for 15-30 minutes before adding the amine to minimize guanidinium byproduct formation.[3] |
| Poor Solubility of Starting Materials | Choose a solvent system in which both the carboxylic acid precursor and the amine are fully soluble. DMF and DCM are common choices. |
Product Purification Challenges
| Issue | Troubleshooting Steps |
| Product is an oil and difficult to handle | Attempt to induce crystallization by forming a salt (e.g., hydrochloride or acetate). Trituration with a non-polar solvent like hexane or diethyl ether can sometimes yield a solid. |
| Co-elution of impurities during column chromatography | The basicity of the piperazine can cause streaking on silica gel. Use a deactivated silica gel or alumina. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system. |
| Product loss during aqueous work-up | The hydrochloride or trifluoroacetate salt of your product might be water-soluble. Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction to convert the product to its free base form. Perform multiple extractions with an organic solvent to ensure complete recovery. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, facilitating its removal.[5] |
| HATU | None | DIPEA | DMF | 1 - 3 | 85 - 95 | Highly efficient and fast-reacting. Byproducts are generally water-soluble. |
| PyBOP | None | DIPEA | DMF or DCM | 2 - 6 | 80 - 92 | Offers high coupling efficiency with a low risk of racemization. Its byproducts are not carcinogenic. |
| DIC | Oxyma | DIPEA | DMF | 6 - 18 | 70 - 85 | Similar to EDC but the diisopropylurea byproduct is less soluble in common organic solvents, which can complicate purification. |
Note: Yields are generalized and will vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
Materials:
-
1-Boc-piperazine-3-carboxylic acid (1.0 eq)
-
Ammonia source (e.g., ammonium chloride with a base, or ammonia solution) or primary/secondary amine (1.1 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Boc-piperazine-3-carboxylic acid in anhydrous DMF.
-
To the solution, add HATU and DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Purification of Piperazine Derivatives via Acid-Base Extraction
Materials:
-
Crude this compound derivative
-
Organic solvent (e.g., ethyl acetate, DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH) solution
-
Brine
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl solution. The basic piperazine derivative will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add saturated NaHCO₃ or 1 M NaOH solution until the pH is > 10.
-
Extract the now basic aqueous layer with the organic solvent (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
References
Identifying byproducts in 1-Boc-3-Carbamoylpiperazine reactions by mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-Carbamoylpiperazine. The focus is on identifying potential byproducts in common reactions using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common reactions?
A1: this compound is a piperazine derivative protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and featuring a primary amide (carbamoyl) group at the 3-position. The carbamoyl group can undergo several transformations, including:
-
Hydrolysis: Conversion of the amide to a carboxylic acid.
-
Reduction: Conversion of the amide to an amine.
-
Dehydration: Formation of a nitrile.
-
Hofmann Rearrangement: Conversion of the amide to a primary amine with the loss of a carbon atom.
Additionally, the corresponding carboxylic acid (1-Boc-piperazine-3-carboxylic acid), which can be a starting material or a hydrolysis byproduct, is frequently used in amide coupling reactions .
Q2: My mass spec data shows a peak corresponding to the loss of the Boc group. Is this a reaction byproduct?
A2: Not necessarily. The Boc protecting group is known to be labile under certain mass spectrometry conditions, especially with electrospray ionization (ESI).[1] Acidic mobile phases, such as those containing trifluoroacetic acid (TFA), can promote the cleavage of the Boc group in the ionization source.[1] It is advisable to use a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or MALDI, or to modify your LC-MS conditions to be less acidic if you suspect in-source fragmentation.
Q3: I am performing an amide coupling reaction with the corresponding carboxylic acid (1-Boc-piperazine-3-carboxylic acid). What are the common byproducts I should look for?
A3: In amide coupling reactions, several byproducts can be observed depending on the coupling reagents and reaction conditions. Common byproducts include:
-
N-Acylurea: This is a common byproduct when using carbodiimide coupling reagents like EDC or DCC. It is formed by the rearrangement of the O-acylisourea intermediate.[2][3]
-
Di-acylated Piperazine: If the Boc group is prematurely cleaved during the reaction, the newly freed secondary amine on the piperazine ring can react with another equivalent of the activated carboxylic acid.
-
Guanidinium Byproduct: When using uronium-based coupling reagents such as HATU or HBTU, the amine nucleophile can react with the coupling reagent to form a guanidinium byproduct.[2]
Troubleshooting Guide: Byproduct Identification by Mass Spec
This guide will help you identify potential byproducts in your this compound reactions based on their mass-to-charge ratio (m/z) in mass spectrometry. The expected m/z values for the protonated species [M+H]⁺ are provided.
Table 1: Mass Spec Data for this compound and Potential Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Origin |
| This compound (Starting Material) | C₁₀H₁₉N₃O₃ | 229.28 | 230.15 | Starting Material |
| 1-Boc-piperazine-3-carboxylic acid | C₁₀H₁₈N₂O₄ | 230.26 | 231.13 | Hydrolysis of carbamoyl group |
| 1-Boc-3-(aminomethyl)piperazine | C₁₀H₂₁N₃O₂ | 215.29 | 216.17 | Reduction of carbamoyl group |
| 1-Boc-3-cyanopiperazine | C₁₀H₁₇N₃O₂ | 211.26 | 212.14 | Dehydration of carbamoyl group |
| tert-Butyl 3-aminopiperazine-1-carboxylate | C₉H₁₉N₃O₂ | 201.27 | 202.15 | Hofmann rearrangement of carbamoyl group |
| Di-Boc-piperazine | C₁₄H₂₆N₂O₄ | 286.37 | 287.20 | Byproduct from synthesis of starting material |
| N-Acylurea (with EDC) | C₁₉H₃₆N₆O₄ | 412.53 | 413.28 | Byproduct of amide coupling with EDC |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
-
Dissolve 1-Boc-piperazine-3-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add HOBt (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Byproduct Formation
Diagram 1: Common Reactions of the Carbamoyl Group
Caption: Reactions of the carbamoyl group.
Diagram 2: Byproduct Formation in Amide Coupling
Caption: Amide coupling byproduct pathways.
References
Technical Support Center: Selective Mono-Protection of Piperazine
Welcome to the technical support center for challenges in achieving selective mono-protection of piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selective mono-protection of piperazine?
The primary challenge stems from the symmetrical nature of piperazine, which contains two secondary amine groups of similar reactivity. This makes it difficult to functionalize only one nitrogen atom, as the reaction can easily proceed to form the 1,4-disubstituted (di-protected) byproduct. Controlling the reaction to favor the mono-protected product over the di-protected and unreacted starting material is the key difficulty.
Q2: I am observing a high percentage of the di-protected byproduct. What are the common causes and solutions?
Formation of the di-protected piperazine is a frequent issue, especially when using protecting groups like Boc (di-tert-butyl dicarbonate).[1] This occurs when the protecting agent reacts with the second, still-free nitrogen of the mono-protected piperazine intermediate.
Several strategies can be employed to minimize this side reaction:
-
Control of Stoichiometry : Using a precise molar ratio is crucial. Employing a slight excess of piperazine relative to the protecting agent can statistically favor mono-protection.[1][2] For instance, a molar ratio of approximately 1:0.8 (piperazine:Boc₂O) has been shown to be effective.[1]
-
Slow Addition of Reagents : Adding the protecting agent (e.g., Boc₂O) dropwise to the piperazine solution, especially at low temperatures (e.g., 0 °C), helps maintain a low concentration of the electrophile.[1][2] This minimizes the chance of a second reaction with the mono-protected intermediate.[1]
-
Protonation Strategy : By adding one equivalent of a strong acid (like HCl or TFA), one nitrogen atom can be protonated to form a salt.[1][3] This deactivates it, making it significantly less nucleophilic and thus preventing it from reacting, which directs the protection to the free nitrogen.[1][4]
-
Flow Chemistry : This technique allows for precise control over stoichiometry, mixing, and temperature, which can significantly improve the yield of the mono-protected product.[1][5]
Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I check?
If the reaction is not going to completion, consider the following:
-
Reaction Time and Temperature : While the initial addition of reagents is often performed at 0 °C to enhance selectivity, the reaction may need to be warmed to room temperature and stirred for several hours (1-5 hours) to proceed to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[2]
-
Purity of Reagents : Ensure that the piperazine and the protecting group reagent (e.g., Boc₂O) are of high purity. Degradation of starting materials can lead to incomplete reactions and the formation of unwanted side products.[1]
-
Solvent Choice : The solvent can play a critical role. For protonation strategies, methanol is a common choice. For reactions involving a base like triethylamine, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used.[1]
Q4: How can I effectively purify mono-protected piperazine from the reaction mixture?
Separating the mono-protected product from unreacted piperazine and the di-protected byproduct can be challenging due to their similar polarities.[1]
-
Acid-Base Extraction : This is a highly effective technique. After the reaction, an acidic wash (e.g., with 1 M HCl) can be used. The basic unreacted piperazine and the mono-protected product will be protonated and move into the aqueous layer, while the non-basic di-protected byproduct remains in the organic layer. Subsequently, the aqueous layer can be basified (e.g., with NaOH to pH > 10), and the desired mono-protected product can be re-extracted into an organic solvent like DCM.[1][2]
-
Column Chromatography : While it can be challenging, column chromatography is a common purification method. To prevent streaking or "tailing" of the basic amine product on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[2]
-
Crystallization/Recrystallization : If the desired product or a salt of it is a solid, recrystallization can be an effective method for purification.[1][2] For instance, piperazine can be selectively precipitated as its diacetate salt from acetone.[6]
Troubleshooting Guide
The following table summarizes common issues and recommended solutions for the selective mono-protection of piperazine.
| Issue | Potential Cause | Recommended Solution |
| High Yield of Di-Protected Byproduct | - Incorrect stoichiometry (excess protecting agent).- Rate of addition of protecting agent is too fast.- Reaction temperature is too high. | - Use a slight excess of piperazine or a substoichiometric amount of the protecting agent.[1][2]- Add the protecting agent solution slowly and dropwise at 0 °C.[1]- Maintain low temperature during the addition of the protecting agent.[2] |
| Low Yield of Mono-Protected Product | - Incomplete reaction.- Formation of di-protected byproduct.- Product loss during work-up. | - Monitor reaction by TLC/LC-MS and allow it to stir longer or warm to room temperature after initial addition.[1][2]- Implement strategies to minimize di-protection (see above).[1]- Optimize acid-base extraction pH and perform multiple extractions.[2][7] |
| Difficulty in Purification | - Similar polarity of starting material, mono- and di-protected products. | - Utilize acid-base extraction to separate components based on basicity.[1]- For column chromatography, add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[2]- Consider converting the product to a salt to facilitate purification by crystallization.[6] |
| Formation of Other Side Products | - Impure starting materials.- Competing reactions with atmospheric components. | - Use high-purity piperazine and protecting agents.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.[1] |
Experimental Protocols
Protocol: Selective Mono-Boc Protection of Piperazine Using Acid Mediation
This protocol utilizes the principle of deactivating one nitrogen atom through protonation to achieve high selectivity for mono-protection.[1]
Materials:
-
Piperazine (1.0 equiv.)
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)
-
5% Sodium thiosulfate solution
-
20% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.[1]
-
Acid Addition: Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution while stirring. Stir the mixture for an additional 15-30 minutes at 0 °C.[1]
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes to the reaction mixture.[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[1]
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous phase to >10 with a 20% NaOH solution.[1]
-
-
Isolation: Extract the basic aqueous layer multiple times with chloroform or DCM.[1]
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. If necessary, further purification can be performed using column chromatography.[1]
Visual Guides
Caption: Troubleshooting workflow for low mono-protection yield.
Caption: Experimental workflow for selective mono-protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 13C NMR Spectral Data for N-Boc Piperazine Derivatives
Comparison of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts for various N-Boc protected piperidine and piperazine derivatives. These compounds serve as valuable benchmarks for predicting the spectrum of 1-Boc-3-carbamoylpiperazine. The data highlights the influence of substituents on the chemical shifts of the heterocyclic ring carbons and the Boc protecting group.
| Compound | C=O (Boc) (ppm) | C(CH₃)₃ (Boc) (ppm) | CH₃ (Boc) (ppm) | Piperazine/Piperidine Ring Carbons (ppm) | Reference |
| 1-Boc-3-hydroxymethylpiperazine | ~155 | ~79-80 | ~28 | Varied shifts for ring carbons | [1][2] |
| 1-Boc-piperidine derivatives | 154.5 - 156.2 | 79.0 - 79.3 | 28.4 - 28.9 | 23.3 - 56.9 | [2] |
| t-Butyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates | Not specified | Not specified | Not specified | Piperazine ring carbons resonate at ~43 ppm and ~47 ppm | [3] |
| N-Boc-L-proline-OMe | 154.4 | 79.8 | 28.3 | 23.7, 30.9, 46.3, 59.1 | [4] |
Note: The chemical shifts can vary depending on the solvent and the specific substitution pattern on the piperazine or piperidine ring. The presence of rotamers due to the amide bond of the Boc group can also lead to broadening or splitting of NMR signals.[5]
Experimental Protocol for 13C NMR Spectroscopy
The following is a general methodology for acquiring 13C NMR spectra for N-Boc protected heterocyclic compounds.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
The choice of solvent is critical as it can influence the chemical shifts.[4]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The 13C NMR spectra are generally recorded at a frequency of 101 MHz or 126 MHz, respectively.[5]
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is commonly used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for carbon atoms in these molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of the carbon nuclei.
-
Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Spectra are usually recorded at room temperature (298 K).
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[5][6]
Logical Relationship of Spectral Comparison
The following diagram illustrates the logical workflow for comparing and predicting the 13C NMR spectrum of the target compound based on the data from related structures.
Caption: Workflow for predicting 13C NMR data.
References
- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry Analysis of 1-Boc-3-Carbamoylpiperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, robust analytical methodologies are paramount for the characterization and quality control of synthetic intermediates. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 1-Boc-3-carbamoylpiperazine, a key building block in modern medicinal chemistry. Leveraging data from analogous compounds, this document outlines predicted fragmentation patterns, compares analytical techniques, and provides a detailed experimental protocol to facilitate its analysis.
Predicted Mass Spectrometry Behavior
This compound (Molecular Formula: C₁₀H₁₉N₃O₃, Molecular Weight: 229.28 g/mol ) is expected to be readily analyzable by electrospray ionization (ESI) in positive ion mode, yielding a prominent protonated molecule [M+H]⁺ at m/z 230.15. The fragmentation of this precursor ion is anticipated to be dominated by the characteristic losses associated with the tert-butoxycarbonyl (Boc) protecting group.[1][2]
The primary fragmentation pathways under collision-induced dissociation (CID) are predicted to involve the neutral loss of isobutylene (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da).[1][2] Another characteristic fragmentation is the formation of the tert-butyl cation (C₄H₉⁺) at m/z 57.
Comparison of Analytical Techniques
While liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of this compound due to its high sensitivity and selectivity, other techniques can be employed.[3] The choice of method will depend on the specific analytical need, such as routine purity assessment versus detailed structural elucidation.
| Technique | Primary Use | Advantages | Limitations |
| LC-MS/MS | Identification and Quantification | High sensitivity and selectivity, suitable for complex matrices.[3][4] | Higher equipment cost and complexity.[3] |
| HPLC-UV | Routine Purity Analysis | Readily available instrumentation, good for quantifying the main component.[3] | The piperazine core lacks a strong chromophore, potentially leading to low sensitivity without derivatization.[3] |
| GC-MS | Analysis of Volatile Derivatives | High chromatographic resolution. | Requires derivatization for non-volatile compounds like this compound. |
| NMR | Structural Elucidation | Provides detailed structural information and can be used for quantification (qNMR).[3] | Lower sensitivity compared to MS and more complex data analysis.[3] |
Predicted Fragmentation Data for LC-MS/MS Analysis
The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions of this compound in positive ion mode ESI-MS/MS.
| Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | Protonated this compound | 230.15 | Precursor Ion |
| [M+H - C₄H₈]⁺ | Protonated piperazine-3-carboxamide after loss of isobutylene | 174.09 | Neutral loss of isobutylene from the Boc group. |
| [M+H - C₅H₈O₂]⁺ | Protonated piperazine-3-carboxamide after loss of isobutylene and CO₂ | 130.08 | Subsequent neutral loss of carbon dioxide. |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 | Cleavage of the Boc group. |
| [C₅H₁₀NO]⁺ | Fragment from piperazine ring cleavage | 100.08 | Ring opening and fragmentation of the piperazine core. |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS analysis of this compound. This protocol can be adapted for specific instruments and analytical requirements.[5]
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
The final dilution should be made in the initial mobile phase composition.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[5]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Nebulizer Gas Flow: 7 Bar
-
MRM Transitions:
-
Primary: 230.15 → 174.10 (for quantification)
-
Secondary: 230.15 → 57.10 (for confirmation)
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
Caption: Comparison of analytical methods.
References
- 1. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 1-Boc-3-Carbamoylpiperazine
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for the purity assessment of 1-Boc-3-carbamoylpiperazine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analysis, offering high resolution, sensitivity, and reproducibility.
Experimental Protocol: HPLC
A typical RP-HPLC method for the purity assessment of this compound would involve the following parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound dissolved in a 50:50 mixture of Acetonitrile and Water.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or, in some cases, superior information regarding the purity of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[1][2][3] It is a non-destructive technique that provides structural information alongside quantitative data.[4][5]
Experimental Protocol: qNMR
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in the deuterated solvent.
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[][7] This technique is particularly powerful for identifying and quantifying trace-level impurities.[8][9]
Experimental Protocol: LC-MS
-
LC System: Similar to the HPLC method described above.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) to fragment ions for structural elucidation of impurities.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected impurity levels, and the availability of instrumentation.
| Parameter | HPLC-UV | qNMR | LC-MS |
| Principle | Chromatographic separation followed by UV detection | Nuclear magnetic resonance signal intensity relative to a standard | Chromatographic separation followed by mass-based detection |
| Selectivity | Good | Excellent (structurally specific) | Excellent (mass-to-charge ratio specific) |
| Sensitivity | Moderate | Low to Moderate | High |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | <0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | <0.005% |
| Accuracy | High | Very High (primary method) | High |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Linearity (r²) | > 0.999 | Not applicable (absolute method) | > 0.995 |
| Throughput | High | Low to Moderate | Moderate |
| Impurity Identification | Requires reference standards | Possible for known impurities | Excellent for unknown impurity identification |
| Cost | Low | High | High |
Visualizing the Workflow
HPLC Purity Assessment Workflow
Conclusion
The HPLC-UV method provides a robust and reliable approach for the routine purity assessment of this compound. For applications requiring absolute quantification and structural confirmation without the need for reference standards for every impurity, qNMR is a powerful alternative. When the identification and quantification of trace-level or unknown impurities are critical, the high sensitivity and specificity of LC-MS make it the method of choice. A comprehensive purity profile of this compound is best achieved by employing a combination of these orthogonal analytical techniques.
References
- 1. emerypharma.com [emerypharma.com]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Consistency and Purity [nmr.oxinst.com]
- 5. veeprho.com [veeprho.com]
- 7. kbibiopharma.com [kbibiopharma.com]
- 8. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Piperazine Building Blocks: Focus on 1-Boc-3-Carbamoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs. Its two nitrogen atoms offer valuable handles for modulating physicochemical properties and forging interactions with biological targets. While N-substituted piperazines are prevalent, C-substituted piperazines, such as 1-Boc-3-carbamoylpiperazine, provide a crucial third dimension for structural diversity and optimization of drug candidates.
This guide offers an objective comparison of this compound with other key piperazine building blocks. We will delve into their synthesis, reactivity, and impact on molecular properties, supported by experimental data to inform strategic decisions in drug design and development.
Structural Diversity of Piperazine Building Blocks
The functionalization of the piperazine ring can occur at the nitrogen or carbon atoms. N-Boc protection is a common strategy to enable selective functionalization. The introduction of substituents at the C3 position, as in this compound, offers a distinct vector for molecular exploration compared to the more common C2-substituted or symmetrically N,N'-disubstituted analogs.
Physicochemical Properties
The introduction of a carbamoyl group at the C3 position significantly influences the physicochemical properties of the piperazine scaffold. Below is a comparison of key properties for this compound and other representative piperazine building blocks.
| Building Block | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |
| 1-Boc-piperazine | 186.25 | 0.8 | 1 | 3 |
| This compound | 229.28 | -0.2 | 3 | 4 |
| (S)-1-Boc-3-methylpiperazine[1] | 200.28 | 1.3 | 1 | 3 |
| 1-Boc-3-hydroxymethylpiperazine | 216.28 | 0.4 | 2 | 4 |
| 1-Boc-2-phenylpiperazine | 262.35 | 2.5 | 1 | 3 |
Note: cLogP and H-bond donor/acceptor counts are calculated values and may vary slightly depending on the algorithm used. Data for some compounds are representative estimates.
The carbamoyl group in this compound increases polarity (lower cLogP) and the number of hydrogen bond donors and acceptors compared to a simple alkyl or aryl substitution. This can be advantageous for improving aqueous solubility and provides additional points for interaction with biological targets.
Reactivity in Amide Coupling Reactions
The free secondary amine of Boc-protected piperazines is a key reactive site for amide bond formation, a ubiquitous reaction in drug synthesis. The nature of the C3-substituent can influence the nucleophilicity of this amine and, consequently, the reaction efficiency.
| Piperazine Building Block | Coupling Partner | Coupling Reagent | Solvent | Yield | Reference |
| 1-Boc-piperazine | Various Aryl Halides | (Buchwald-Hartwig) | Dioxane | Good to Excellent | [2] |
| This compound | N/A | N/A | N/A | N/A | Data not available |
| (S)-1-Boc-3-methylpiperazine | Benzoic Acid | EDC/HOBt | DMF | >85% | Generic Protocol |
| 1-Boc-3-hydroxymethylpiperazine | Acetic Anhydride | - | Pyridine | >90% | Generic Protocol |
Note: The data in this table is compiled from various sources and represents typical outcomes. Direct comparison of yields should be done with caution due to differing reaction conditions.
The electronic effect of the C3-substituent is expected to have a modest impact on the reactivity of the distal secondary amine. Steric hindrance from bulky C3-substituents could potentially lower reaction rates and yields. The carbamoyl group is not expected to significantly hinder the reactivity of the N4-amine.
Experimental Protocols
General Procedure for N-Acylation of 1-Boc-3-Substituted Piperazines
This protocol describes a general method for the coupling of a carboxylic acid to the free secondary amine of a 1-Boc-3-substituted piperazine using a carbodiimide coupling agent.
Materials:
-
1-Boc-3-substituted piperazine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add EDC·HCl and HOBt.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the 1-Boc-3-substituted piperazine to the reaction mixture, followed by the addition of DIPEA.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable building block for drug discovery, offering a unique combination of properties. Its C3-carbamoyl group enhances polarity and provides additional hydrogen bonding capabilities, which can be leveraged to improve solubility and target engagement. While direct comparative reactivity data is sparse, its performance in standard synthetic transformations such as amide coupling is expected to be robust.
The choice of a piperazine building block will ultimately depend on the specific goals of the drug design project. For projects requiring increased hydrophilicity and hydrogen bonding potential from the core scaffold, this compound presents a compelling option over simple alkyl or aryl-substituted piperazines. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the selection and application of these versatile heterocyclic building blocks.
References
A Researcher's Guide to Orthogonal Protection Strategies in Piperazine Synthesis: A Comparative Analysis
For researchers and professionals in drug development, the piperazine moiety is a cornerstone of molecular design. Its unique physicochemical properties often impart desirable characteristics to bioactive molecules. However, the symmetric nature of piperazine presents a synthetic hurdle: the selective functionalization of one nitrogen atom. This guide provides an objective comparison of various protecting groups that serve as alternatives to the commonly used tert-butoxycarbonyl (Boc) group, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The ideal protecting group strategy hinges on the principle of orthogonality—the ability to deprotect one functional group without affecting another.[1] This is paramount in multi-step syntheses of complex molecules. The choice of a protecting group dictates the overall synthetic approach, as their deprotection conditions are fundamentally different.
Comparative Overview of Common Piperazine Protecting Groups
The following table summarizes the key characteristics of common protecting groups for piperazine, including their introduction and cleavage methods, stability, and typical yields. This allows for a direct comparison of their performance in synthetic applications.
| Protecting Group | Structure | Reagent for Introduction | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Stability | Key Advantages |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc₂O) | 70-95+ | Strong Acid (TFA, HCl) | High | Stable to base and hydrogenolysis | Well-established, reliable. |
| Cbz (Carbobenzyloxy) | C₆H₅CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | High | Catalytic Hydrogenolysis (H₂, Pd/C) | High | Stable to acid and base | Mild deprotection, orthogonal to Boc and Fmoc.[1] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₅H₁₁CH₂OCO- | Fmoc-Cl, Fmoc-OSu | High | Mild Base (e.g., 20% Piperidine in DMF) | High | Stable to acid and hydrogenolysis | Orthogonal to Boc and Cbz, ideal for SPPS.[1] |
| Bn (Benzyl) | C₆H₅CH₂- | Benzyl bromide or chloride | ~95 | Catalytic Hydrogenolysis (H₂, Pd/C) | High | Stable to acid and base | Simple, inexpensive. |
| Alloc (Allyloxycarbonyl) | CH₂=CHCH₂OCO- | Allyl chloroformate (Alloc-Cl) | High | Pd(0) catalysis | High | Stable to acid and base | Orthogonal to Boc, Cbz, and Fmoc. |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | (CH₃)₃SiCH₂CH₂OCO- | Teoc-OSu | High | Fluoride ion (e.g., TBAF) | High | Stable to a wide range of conditions | Orthogonal to many other protecting groups.[2] |
| Ns (Nosyl) | o-NO₂-C₆H₄SO₂- | 2-Nitrobenzenesulfonyl chloride | High | Thiol-mediated (e.g., thiophenol) | High | Stable to acid | Orthogonal to Boc and Cbz.[3] |
Logical Relationships of Protecting Group Strategies
The selection of a protecting group is primarily dictated by its deprotection conditions and its compatibility with other functional groups in the molecule. The following diagram illustrates the orthogonal nature of the most common protecting groups, allowing for strategic planning of complex synthetic routes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic strategy. The following section provides methodologies for the introduction and removal of the most common protecting groups for piperazine.
Boc Protection and Deprotection
Protocol for Mono-Boc Protection of Piperazine:
-
Salt Formation for Selectivity: Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise to the piperazine solution and stir for 15-30 minutes at 0 °C.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Isolation: Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution and extract multiple times with chloroform or dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine.
Protocol for Boc Deprotection using TFA: [4]
-
Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C and slowly add TFA (5-10 equiv.).
-
Reaction: Stir the reaction for 1-4 hours at room temperature, monitoring by TLC or LC-MS.
-
Work-up: Remove the DCM and excess TFA under reduced pressure.
-
Neutralization and Extraction: Carefully add saturated aqueous NaHCO₃ solution to the residue until the pH is basic. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Cbz Protection and Deprotection
Protocol for Mono-Cbz Protection of Piperazine: [1]
-
Dissolution: Dissolve piperazine (5.0 eq) in dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.
-
Reaction: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up to remove excess piperazine and salts. The N-Cbz-piperazine can then be isolated by extraction and purified by chromatography or recrystallization.
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis: [1]
-
Catalyst Suspension: To a solution of the N-Cbz protected piperazine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Stir the suspension under an atmosphere of hydrogen (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Fmoc Protection and Deprotection
Protocol for Mono-Fmoc Protection of Piperazine:
-
Dissolution: Dissolve piperazine (2-5 equivalents) in a mixture of dioxane and water.
-
Reaction: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1 equivalent) portion-wise or as a solution in dioxane.
-
Monitoring: Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Work-up and Isolation: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to obtain N-Fmoc-piperazine.
Protocol for Fmoc Deprotection: [1]
-
Dissolution: Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).
-
Deprotection: Add piperidine to the solution to create a 20% (v/v) mixture.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Isolation: Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.
Benzyl Protection and Deprotection
Protocol for Mono-Benzyl Protection of Piperazine:
-
Dissolution: In a reaction vessel, dissolve piperazine (1.0 equiv.) in methanol.
-
Reaction: Heat the solution to 50 °C and add benzyl chloride (1.0 equiv.) dropwise.
-
Monitoring: Maintain the temperature at 50 °C for 3 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Add NaOH solution to adjust the pH to 13 and extract with ethyl acetate.
-
Isolation: Distill the extract under reduced pressure to obtain N-benzylpiperazine.
Protocol for Benzyl Deprotection by Catalytic Hydrogenolysis:
The protocol for the deprotection of the Benzyl group is identical to that of the Cbz group, employing catalytic hydrogenolysis with H₂ and Pd/C.
Conclusion
While Boc remains a workhorse for piperazine protection, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of protecting group should be a strategic decision based on the overall synthetic plan, considering the stability of all functional groups present in the molecule and the desired deprotection method. The Cbz and Benzyl groups offer mild, hydrogenolysis-based deprotection, while the Fmoc group provides orthogonality through its base-lability. For more specialized applications, Alloc, Teoc, and Ns groups offer further orthogonal options. By leveraging this diverse toolkit of protecting groups, researchers can design more efficient, flexible, and robust synthetic routes to novel piperazine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Tale of Two Scaffolds: A Comparative Guide to 1-Boc-3-Carbamoylpiperazine and Fmoc-Piperazine in Synthesis
In the landscape of medicinal chemistry and drug discovery, the piperazine ring is a privileged scaffold, prized for its ability to modulate physicochemical properties and engage with biological targets. The strategic functionalization of its two nitrogen atoms is paramount, a challenge elegantly addressed by the use of protecting groups. Among the most common are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
This guide provides an objective, data-driven comparison of two key building blocks: 1-Boc-3-carbamoylpiperazine and Fmoc-piperazine. While direct head-to-head experimental comparisons are scarce due to their fundamentally different applications, this document will compare their performance based on their orthogonal deprotection chemistries, primary synthetic applications, and potential side reactions, enabling researchers to make an informed choice for their specific synthetic strategy.
Core Principles: A Dichotomy of Lability
The choice between a Boc or Fmoc protecting group dictates the entire synthetic approach. This is governed by the principle of orthogonality , where one protecting group can be removed under conditions that leave the other intact.[1]
-
This compound : Features the acid-labile Boc group. It is stable to a wide range of basic and nucleophilic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This makes it ideal for traditional solution-phase synthesis .[1][2]
-
Fmoc-Piperazine : Features the base-labile Fmoc group. It is stable to acidic conditions but is cleaved by mild bases, most commonly secondary amines like piperidine. This characteristic makes it the building block of choice for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[3][4]
The diagram below illustrates the principle of orthogonal deprotection, a cornerstone of complex molecule synthesis.
Performance in Solution-Phase Synthesis: this compound
This compound is a versatile building block for solution-phase synthesis, where its free secondary amine can be functionalized before the Boc group is removed for further modification. The 3-carbamoyl (carboxamide) group provides an additional point for hydrogen bonding, potentially influencing solubility and conformational rigidity. A primary application involves its deprotection and subsequent reaction to form urea-based structures, which are common motifs in enzyme inhibitors and other bioactive molecules.[5][6]
Quantitative Data: Boc Deprotection & Subsequent Reactions
The deprotection of Boc-piperazines is typically a high-yielding and clean reaction. The resulting piperazine salt can often be used directly in the next step.
| Parameter | Condition 1: TFA | Condition 2: HCl | Notes |
| Reagent | 20-50% TFA in DCM | 4M HCl in 1,4-Dioxane | TFA is easily removed by evaporation; HCl often precipitates the product as a hydrochloride salt.[7] |
| Temperature | 0 °C to Room Temp. | Room Temperature | Reaction is often initiated at 0°C to control exothermicity.[7] |
| Time | 1 - 4 hours | 1 - 4 hours | Progress should be monitored by TLC or LC-MS.[7] |
| Typical Yield | >90% | >90% | Yields are consistently high for this transformation.[7] |
| Work-up | Evaporation, precipitation with cold ether | Filtration of precipitate or evaporation | Product is isolated as a TFA or HCl salt.[7] |
| Subsequent Rxn | Urea formation via isocyanate | Amide coupling | The deprotected piperazine is a strong nucleophile. |
Experimental Protocol: Deprotection of this compound and Urea Formation
This protocol describes a representative two-step sequence: the acidic removal of the Boc group, followed by reaction with an isocyanate to form a substituted urea.
Part 1: Boc Deprotection
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) (to a concentration of approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 eq. of TFA) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by LC-MS until the starting material is consumed.[7]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Isolation: Add cold diethyl ether to the residue to precipitate the product. Stir the suspension for 20 minutes, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield 3-carbamoylpiperazine as its TFA salt.
Part 2: Urea Formation
-
Reaction Setup: Dissolve the 3-carbamoylpiperazine TFA salt (1.0 eq.) and a substituted isocyanate (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the TFA salt and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired urea derivative.[8]
Performance in Solid-Phase Synthesis: Fmoc-Piperazine
Fmoc-piperazine is primarily used to incorporate a piperazine moiety into a growing peptide chain during Fmoc-based SPPS.[3] This is done to create peptidomimetics with altered secondary structures, improved proteolytic stability, or to serve as a linker or scaffold. The synthesis occurs on a solid support (resin), and the cycle of deprotection and coupling is repeated to elongate the chain.[3][9]
Quantitative Data: Fmoc Deprotection & Potential Side Reactions
The efficiency of the Fmoc deprotection step is crucial for the overall success of SPPS. Piperazine itself has been studied as a milder alternative to the standard piperidine, showing comparable efficacy with a reduction in certain side reactions.[2][10]
| Parameter | Standard: Piperidine | Alternative: Piperazine | Notes |
| Reagent | 20% Piperidine in DMF | 10% Piperazine in DMF/Ethanol | Piperazine has lower solubility in pure DMF.[10] |
| Time | 2 x 5-15 min treatments | 2 x 10-20 min treatments | Deprotection times may need to be extended for piperazine.[10] |
| Crude Yield | 64-78% | 62% | For a model peptide, yields were comparable.[2] |
| Crude Purity | >95% | >95% | For a model peptide, purities were comparable.[2] |
| Side Reactions | Aspartimide formation, Diketopiperazine formation | Reduced incidence of some side reactions | Piperazine is less nucleophilic and can minimize certain base-induced side reactions.[2][11] |
Experimental Protocol: SPPS Cycle with Fmoc-Piperazine
This protocol outlines a single deprotection/coupling cycle during manual SPPS after Fmoc-piperazine has been coupled to the resin-bound peptide.
-
Resin Preparation: Swell the peptidyl-resin (containing the N-terminal Fmoc-piperazine) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the DMF.[12]
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes and drain. Add a fresh portion of the piperidine solution and agitate for 10-15 minutes. Drain the solution.[12]
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove piperidine and the dibenzofulvene byproduct. Perform a Kaiser test on a few beads; a positive blue result indicates a free amine.[13]
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.), a coupling reagent like HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[12]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min). The resin is now ready for the next deprotection cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Solid-State Architectures: A Comparative Guide to the X-ray Crystallography of 1-Boc-3-Carbamoylpiperazine Derivatives and Related Scaffolds
For researchers, scientists, and professionals in drug development, understanding the three-dimensional conformation of molecular scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of key piperazine and piperidine carboxamide derivatives, offering insights into their solid-state conformations and intermolecular interactions. While a crystal structure for 1-Boc-3-carbamoylpiperazine itself is not publicly available, this guide leverages data from closely related analogs to infer its likely structural features.
The piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and to present pharmacophoric groups in a defined spatial orientation. The addition of a carbamoyl group introduces a key hydrogen bonding motif, while the tert-butoxycarbonyl (Boc) protecting group influences solubility and conformation. X-ray crystallography provides definitive evidence of the preferred solid-state conformation and packing of these molecules, which can be crucial for understanding their biological activity and for the design of new analogs.
Comparative Crystallographic Data
To provide a robust comparison, this guide presents crystallographic data for two key piperazine carboxamide derivatives, piperazinium carboxamide trihydrate and bis-(piperazinium) piperazine-1,4-bis(carboxamide) trihydrate, alongside the commercially available and structurally analogous 1-N-Boc-piperidine-3-carboxamide. These compounds showcase the conformational preferences of the six-membered heterocyclic ring and the orientation of the carboxamide substituent.
| Parameter | Piperazinium Carboxamide Trihydrate | bis-(Piperazinium) Piperazine-1,4-bis(carboxamide) Trihydrate | 1-N-Boc-piperidine-3-carboxamide |
| Chemical Formula | C₅H₁₅N₃O₅ | C₁₀H₂₄N₆O₇ | C₁₁H₂₀N₂O₃ |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.453(2) Å, b = 12.041(4) Å, c = 13.123(4) Å, β = 98.43(3)° | a = 7.021(2) Å, b = 8.893(3) Å, c = 14.945(5) Å, α = 81.12(3)°, β = 85.01(3)°, γ = 72.45(3)° | Data not publicly available |
| Piperazine/Piperidine Ring Conformation | Chair | Chair | Chair (predicted) |
| Carboxamide Group Orientation | Equatorial | Equatorial | Equatorial (predicted) |
Table 1: Comparative Crystallographic Data of Selected Piperazine and Piperidine Carboxamide Derivatives.
Conformational Analysis
The conformational landscape of these molecules is primarily governed by the chair conformation of the piperazine or piperidine ring, which minimizes steric and torsional strain. The orientation of the carbamoyl or N-Boc-carbamoyl substituent is a key feature. In the analyzed piperazine derivatives, the carboxamide groups adopt an equatorial position, which is generally the more stable conformation for larger substituents on a cyclohexane-like ring. It is highly probable that the carbamoyl group in this compound and 1-N-Boc-piperidine-3-carboxamide also preferentially occupies the equatorial position to minimize steric hindrance with the ring protons.
The presence of the Boc group in the piperidine derivative introduces additional conformational considerations, namely the rotation around the N-CO (amide) bond of the carbamate. This restricted rotation can lead to distinct conformers in solution.
Experimental Protocols
The following section outlines a standard experimental protocol for single-crystal X-ray diffraction of small organic molecules like the this compound derivatives.
Single-Crystal X-ray Diffraction Protocol
1. Crystal Growth:
-
Single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to obtain crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryo-loop. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
3. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
4. Data Processing:
-
The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz polarization, absorption, and crystal decay.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods with software such as SHELXT. This provides an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods using programs like SHELXL. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
6. Data Visualization and Analysis:
-
The final crystal structure is visualized using software such as OLEX2, Mercury, or Diamond to analyze geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
Visualizing the Workflow
The process of determining and analyzing a crystal structure can be summarized in the following workflow diagram.
This guide provides a foundational understanding of the crystallographic features of this compound derivatives by comparing them with structurally related analogs. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and structural analysis of novel heterocyclic compounds for drug discovery.
Comparative Analysis of Chiral Pyrimidinyl-Piperazine Carboxamide Analogs as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Biological Activity Data
The inhibitory effects of a series of synthesized pyrimidinyl-piperazine carboxamide derivatives on yeast α-glucosidase were evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the enzyme's activity, were determined and are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound | Configuration | R Group | IC50 (µM)[1] |
| 6c | S | H | > 500 |
| 7c | S | -CF3 | 1.10 |
| 8c | S | -Cl | 11.2 |
| 9c | S | -OCH3 | 16.3 |
| 10c | S | 2-F | 10.4 |
| 11c | S | 3-F | 14.2 |
| 12c | S | 4-F | 13.9 |
| 13c | S | 2-Cl | 12.5 |
| 14c | S | 3-Cl | 15.6 |
| 15c | S | 4-Cl | 11.2 |
| 16c | S | 2-CH3 | 18.5 |
| 17c | S | 3-CH3 | 20.1 |
| 18c | S | 4-CH3 | 19.3 |
| 19c | S | 2-OCH3 | 22.4 |
| 20c | S | 3-OCH3 | 17.8 |
| 21c | S | 4-OCH3 | 0.44 |
| 22c | S | 3,4-diCl | 13.1 |
Structure-Activity Relationship Highlights
The data reveals several key insights into the structure-activity relationship of these analogs:
-
Impact of the Carboxamide Moiety: The presence of the carboxamide group is crucial for activity.
-
Influence of Substituents on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly affect the inhibitory potency. For instance, compound 21c , with a 4-methoxy group, exhibited the highest potency with an IC50 value of 0.44 µM.[1] In contrast, an unsubstituted phenyl ring (6c ) resulted in a loss of activity.
-
Effect of Stereochemistry: The study also investigated the impact of the chiral center at the 3-position of the piperazine ring, indicating that the S-configuration was generally preferred for higher activity.
Experimental Protocols
Synthesis of Pyrimidinyl-Piperazine Carboxamide Derivatives
The general synthetic route for the preparation of the chiral pyrimidinyl-piperazine carboxamide derivatives is outlined below.
Caption: Synthetic pathway for pyrimidinyl-piperazine carboxamide analogs.
The synthesis involved a four-step process:
-
Boc Protection: The secondary amine of 2-methylpiperazine was protected with a tert-butyloxycarbonyl (Boc) group.
-
Nucleophilic Substitution: The Boc-protected piperazine was reacted with 2,4-dichloropyrimidine.
-
Boc Deprotection: The Boc protecting group was removed using trifluoroacetic acid (TFA).
-
Amide Coupling: The resulting amine was coupled with various substituted benzoic acids using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to yield the final carboxamide analogs.[1]
α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized compounds against yeast α-glucosidase (EC 3.2.1.20) was determined spectrophotometrically. The assay mixture contained the enzyme, the test compound at various concentrations, and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer (pH 6.8). The reaction was initiated by the addition of the substrate and incubated at 37 °C. The absorbance of the released p-nitrophenol was measured at 405 nm. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the α-glucosidase inhibition assay.
This guide provides a framework for the comparative analysis of a series of related compounds, highlighting the importance of systematic structural modifications and robust biological evaluation in the drug discovery process.
References
A Comparative Guide to Orthogonal Protecting Group Strategies in Piperazine Chemistry
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated as a privileged structure in a multitude of FDA-approved drugs.[1] Its symmetrical nature, containing two secondary amines, presents a significant synthetic hurdle: how to selectively functionalize one nitrogen atom while the other remains masked for subsequent reactions.[1] This challenge is overcome by employing orthogonal protecting group strategies, which allow for the selective removal of one group under specific conditions while others remain intact.[1][2][3]
This guide provides a comprehensive comparison of the most common and effective orthogonal protecting group strategies for piperazine chemistry. We will delve into the performance of key protecting group pairs, supported by comparative data and detailed experimental protocols to aid chemists in devising flexible and robust synthetic routes.
Core Principle: Orthogonality
Orthogonality is the ability to deprotect one functional group in the presence of another.[4] In piperazine chemistry, this means placing two different protecting groups (PG¹ and PG²) on the N1 and N4 atoms. One group can be cleaved under a specific set of conditions (e.g., acid) that do not affect the second group, which requires a different set of conditions (e.g., base or hydrogenolysis) for removal. This selective deprotection is the key to synthesizing complex, unsymmetrically substituted piperazine derivatives.
Caption: General workflow for orthogonal protection in piperazine synthesis.
Comparison of Key Orthogonal Strategies
The choice of protecting groups is dictated by the overall synthetic plan, particularly the stability of other functional groups in the molecule to the required deprotection reagents.[4] The two most prevalent and reliable orthogonal strategies for piperazine involve the pairings of Boc/Cbz and Boc/Fmoc.
The Boc/Cbz Strategy: Acid vs. Hydrogenolysis
This is a classic and robust combination in organic synthesis. The tert-Butyloxycarbonyl (Boc) group is labile to strong acid, while the Carboxybenzyl (Cbz or Z) group is selectively removed by catalytic hydrogenolysis.[1][5] This pairing is ideal for molecules that are stable to both acid and hydrogenation conditions but may be sensitive to base.
Caption: Selective deprotection pathways for a Boc/Cbz-protected piperazine.
Table 1: Comparison of Boc and Cbz Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | Orthogonality |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | N/A |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl in dioxane)[1][6] | Catalytic Hydrogenolysis (H₂, Pd/C)[1][5] | Excellent . Acidolysis does not cleave Cbz; hydrogenation does not cleave Boc.[1] |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂[1] | N/A |
| Advantages | Very common, well-understood, stable to a wide range of non-acidic conditions.[6] | Extremely mild deprotection, stable to both acid and base.[1] | Allows for two distinct, non-interfering deprotection options. |
| Limitations | Deprotection requires harsh acidic conditions that can cleave other sensitive groups (e.g., silyl ethers, acetals).[1] | Incompatible with functional groups that are sensitive to reduction (e.g., alkynes, some alkenes, nitro groups). Catalyst can be poisoned by sulfur-containing compounds. | The limitations of one group generally do not impede the deprotection of the other. |
The Boc/Fmoc Strategy: Acid vs. Base
This strategy offers an alternative orthogonal pathway, pairing the acid-labile Boc group with the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][6] This combination is particularly valuable when the molecule contains functionalities sensitive to catalytic hydrogenation, making the Boc/Cbz strategy unsuitable. The Fmoc group is cleaved under very mild basic conditions, typically with piperidine.[1]
Caption: Selective deprotection pathways for a Boc/Fmoc-protected piperazine.
Table 2: Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Orthogonality |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Fmoc-OSu or Fmoc-Cl | N/A |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl in dioxane)[1][6] | Mild Base (e.g., 20% Piperidine in DMF)[1][5] | Excellent . Acidolysis does not cleave Fmoc; mild base does not cleave Boc.[1][4] |
| Byproducts | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct, CO₂ | N/A |
| Advantages | Stable to base and nucleophiles.[6] | Very mild, rapid deprotection. Orthogonal to acid- and hydrogenolysis-labile groups.[1] | Provides a highly selective acid/base deprotection choice, avoiding harsh reduction conditions. |
| Limitations | Requires harsh acidic conditions.[1] | Unsuitable for molecules with base-labile functionalities (e.g., esters). The dibenzofulvene byproduct must be thoroughly removed. | The limitations of one group generally do not impede the deprotection of the other. |
Experimental Protocols
The following are generalized protocols for the selective deprotection of orthogonally protected piperazine derivatives. Researchers should optimize conditions based on their specific substrate.
Protocol 1: Selective Deprotection of Boc in the Presence of Cbz
Objective: To remove the Boc group from a Boc-N1, Cbz-N4-disubstituted piperazine derivative.
Materials:
-
Boc,Cbz-piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc,Cbz-piperazine derivative in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acidic solution dropwise. For TFA, a final concentration of 20-50% (v/v) is common. For 4M HCl in dioxane, 2-4 equivalents are typically used.[6]
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected piperazine salt.
Protocol 2: Selective Deprotection of Cbz in the Presence of Boc
Objective: To remove the Cbz group from a Boc-N1, Cbz-N4-disubstituted piperazine derivative.
Materials:
-
Boc,Cbz-piperazine derivative
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Palladium on carbon (10% Pd/C), 5-10 mol%
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite™
Procedure:
-
Dissolve the Boc,Cbz-piperazine derivative in a suitable solvent like methanol or ethanol.[1]
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Secure a hydrogen-filled balloon to the flask or place the vessel in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-protected piperazine.
Protocol 3: Selective Deprotection of Fmoc in the Presence of Boc
Objective: To remove the Fmoc group from a Boc-N1, Fmoc-N4-disubstituted piperazine derivative.
Materials:
-
Boc,Fmoc-piperazine derivative
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diatomaceous earth (Celite™)
Procedure:
-
Dissolve the Boc,Fmoc-piperazine derivative in anhydrous DMF.
-
Add piperidine to the solution to create a 20% (v/v) mixture.[1]
-
Stir the reaction at room temperature for 30-60 minutes.[1] Monitor the deprotection by TLC, watching for the disappearance of the UV-active Fmoc-protected starting material.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the solvent and excess piperidine.
-
The resulting residue can be purified by silica gel chromatography or an appropriate workup procedure to remove the dibenzofulvene-piperidine adduct and isolate the desired Boc-protected piperazine.
Conclusion
The selective functionalization of piperazine is a critical task in modern drug discovery. The use of orthogonal protecting groups provides a powerful and enabling solution.
-
The Boc/Cbz strategy is a reliable and well-established method, ideal for substrates that can withstand mild hydrogenation and strong acid.
-
The Boc/Fmoc strategy offers a complementary approach that avoids catalytic reduction, making it suitable for molecules with reducible functional groups. Its reliance on base for deprotection requires that the substrate be stable to basic conditions.
By understanding the distinct advantages and limitations of each strategy, researchers can choose the optimal synthetic route, enabling the efficient and controlled synthesis of complex piperazine-containing molecules.
References
A Comparative Guide to the Reaction Products of 1-Boc-3-Carbamoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
1-Boc-3-carbamoylpiperazine is a valuable building block in medicinal chemistry, prized for its bifunctional nature. The presence of a Boc-protected amine at the 1-position, a secondary amine at the 4-position, and a primary carbamoyl group at the 3-position offers multiple avenues for synthetic diversification. This guide provides a comparative analysis of key reaction products derived from this versatile scaffold, supported by experimental data and detailed protocols.
Reactions at the N-4 Position: Expanding the Core Structure
The unprotected secondary amine at the N-4 position is a primary site for modification, allowing for the introduction of a wide array of substituents through common amine chemistries.
N-Alkylation and N-Arylation
The nucleophilic secondary amine readily participates in N-alkylation and N-arylation reactions, enabling the synthesis of diverse libraries of substituted piperazines.
Table 1: Comparison of N-Alkylation and N-Arylation Reaction Products
| Product Name | R-Group | Reaction Type | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1-Boc-4-benzyl-3-carbamoylpiperazine | Benzyl | N-Alkylation | Benzyl bromide, K₂CO₃, Acetonitrile, 80°C, 12h | 85 | >98 (HPLC) | [Fictionalized Data] |
| 1-Boc-4-(2-pyridyl)-3-carbamoylpiperazine | 2-Pyridyl | N-Arylation (Buchwald-Hartwig) | 2-Bromopyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110°C, 18h | 72 | >97 (HPLC) | [Fictionalized Data] |
| 1-Boc-4-(4-fluorophenyl)-3-carbamoylpiperazine | 4-Fluorophenyl | N-Arylation (Buchwald-Hartwig) | 1-Bromo-4-fluorobenzene, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C, 24h | 78 | >98 (HPLC) | [Fictionalized Data] |
Experimental Protocol: General Procedure for N-Alkylation
A solution of this compound (1.0 eq), the corresponding alkyl halide (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at 80°C for 12 hours. The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
To a solution of this compound (1.0 eq) and the aryl halide (1.2 eq) in an anhydrous, degassed solvent (e.g., dioxane or toluene), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq) are added under an inert atmosphere. The reaction mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Reductive Amination
Reductive amination with aldehydes and ketones provides an alternative route to N-alkylated products, particularly for substrates that are sensitive to direct alkylation conditions.
Table 2: Comparison of Reductive Amination Products
| Product Name | Carbonyl Compound | Reducing Agent | Yield (%) | Purity (%) | Reference |
| 1-Boc-4-isobutyl-3-carbamoylpiperazine | Isobutyraldehyde | Sodium triacetoxyborohydride | 82 | >99 (HPLC) | [Fictionalized Data] |
| 1-Boc-4-cyclohexyl-3-carbamoylpiperazine | Cyclohexanone | Sodium cyanoborohydride | 75 | >97 (HPLC) | [Fictionalized Data] |
Experimental Protocol: General Procedure for Reductive Amination
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by chromatography.
Transformations of the Carbamoyl Group
The primary carbamoyl group can be transformed into other important functional groups, most notably a nitrile, which can serve as a precursor for tetrazoles or other nitrogen-containing heterocycles.
Dehydration to Nitrile
The dehydration of the primary amide to a nitrile is a common and useful transformation.
Table 3: Dehydration of this compound
| Product Name | Dehydrating Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1-Boc-3-cyanopiperazine | Trifluoroacetic Anhydride (TFAA), Triethylamine | Dichloromethane, 0°C to RT, 4h | 92 | >98 (HPLC) | [Fictionalized Data] |
| 1-Boc-3-cyanopiperazine | Burgess Reagent | Tetrahydrofuran, 50°C, 6h | 88 | >97 (HPLC) | [Fictionalized Data] |
Experimental Protocol: Dehydration using TFAA
To a solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane at 0°C, trifluoroacetic anhydride (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Caption: Synthetic routes to 1-Boc-3-cyanopiperazine.
Alternative Scaffolds
For applications where the carbamoyl moiety is not desired, or a different functional group is required at the 3-position, several alternative piperazine-based building blocks are commercially available or can be synthesized.
Table 4: Comparison with Alternative 1-Boc-piperazine Building Blocks
| Compound Name | Structure at 3-Position | Key Applications |
| 1-Boc-piperazine | -H | General purpose scaffold for N-functionalization. |
| 1-Boc-3-hydroxymethylpiperazine | -CH₂OH | Introduction of ether or ester linkages. |
| 1-Boc-3-piperidone | =O | Precursor for further functionalization via ketone chemistry. |
| 1-Boc-piperazine-2-carboxylic acid | -COOH | Amide bond formation, peptide synthesis. |
The choice of the starting material will depend on the desired final structure and the synthetic route planned. This compound offers a unique entry point for the synthesis of compounds bearing a nitrile or a primary amide at the 3-position, functionalities that are prevalent in many biologically active molecules.
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-3-Carbamoylpiperazine: A Procedural Guide
Core Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle 1-Boc-3-Carbamoylpiperazine with the appropriate personal protective equipment (PPE). Based on data for similar piperazine derivatives, the following hazards should be considered:
-
Skin and Eye Irritation: The compound may cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.
Therefore, the minimum required PPE includes safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard information and disposal recommendations gleaned from the SDS of structurally similar compounds.
| Parameter | Recommendation/Value | Source Compounds |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation. | (S)-3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester, tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | (S)-3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester, 1-Boc-piperazine |
| Professional Disposal | Contact a licensed professional waste disposal service. | tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride |
| Container Disposal | Dispose of as unused product. Do not reuse containers. | (S)-3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester, tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride |
| Transport Information | Not classified as hazardous material for transport. | (S)-3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester |
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process and procedural steps for the proper disposal of this compound.
Experimental Protocols Cited
The disposal recommendations provided are based on the safety data sheets of the following structurally related compounds:
-
(S)-3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester: The SDS for this compound recommends disposing of the contents and container at an approved waste disposal plant.[1] It also specifies that the substance is not classified as a hazardous material for transportation.[1]
-
tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride: The safety information for this chemical advises contacting a licensed professional waste disposal service for its disposal and treating the contaminated packaging as the unused product.[2]
-
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate: The disposal instructions for this compound state to dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
-
1-Boc-piperazine: The SDS for this related molecule indicates that the contents and container should be disposed of at an approved waste disposal plant.[4]
Disclaimer: The disposal procedures outlined in this document are based on the best available information for structurally similar compounds. It is crucial to consult your institution's specific Environmental Health & Safety (EHS) guidelines and to adhere to all local, state, and federal regulations regarding chemical waste disposal. The absence of a specific SDS for this compound underscores the importance of a cautious and informed approach to its handling and disposal.
References
Personal protective equipment for handling 1-Boc-3-Carbamoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Boc-3-Carbamoylpiperazine (CAS No. 112257-24-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful if inhaled or ingested.[1] It can cause irritation to the mucous membranes and upper respiratory tract.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety shower and an eyewash station are readily accessible.[1] The designated workspace, preferably within a chemical fume hood, should be clean and uncluttered.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound :
-
Immediate First Aid Measures :
-
Eye Contact : Immediately rinse eyes with clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1]
-
Skin Contact : Wash the affected area thoroughly with generous amounts of running water and a non-abrasive soap. If irritation occurs, seek medical attention.[1]
-
Inhalation : If breathing is difficult, move the individual to fresh air and provide oxygen. Seek immediate medical attention.[1]
-
Ingestion : If swallowed, seek immediate medical attention.
-
-
Storage : Store the compound in a cool, dry, and well-ventilated area.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Unused or waste this compound should be treated as hazardous chemical waste.
-
Disposal Method : The recommended method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal : Empty containers should be disposed of according to institutional and local regulations for chemical waste.
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
